Boc-6-methyl-DL-tryptophan
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(6-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-10-5-6-12-11(9-18-13(12)7-10)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCBNXYBBPLKFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Boc-6-methyl-DL-tryptophan
Introduction
In the landscape of modern drug discovery and peptide chemistry, the strategic use of protected amino acids is paramount for the successful synthesis of complex molecular architectures. Among these, tryptophan derivatives are of significant interest due to the unique structural and functional properties of the indole side chain. This guide provides a comprehensive technical overview of the physicochemical properties of N-α-tert-butyloxycarbonyl-6-methyl-DL-tryptophan (Boc-6-methyl-DL-tryptophan), a key building block for peptide synthesis and the development of novel therapeutic agents.
The introduction of a methyl group at the 6-position of the indole ring and the Boc-protecting group on the α-amino group significantly alters the molecule's properties compared to native tryptophan. These modifications can influence solubility, reactivity, and conformational preferences, thereby impacting its application in solid-phase peptide synthesis (SPPS) and other synthetic methodologies. This document is intended for researchers, scientists, and drug development professionals, offering both established data and field-proven experimental protocols for the characterization of this important synthetic intermediate.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties are well-documented for the parent compound, 6-methyl-DL-tryptophan, specific experimental data for the Boc-protected derivative is not always available in publicly accessible literature. In such cases, expected properties are inferred based on the behavior of structurally similar Boc-protected amino acids.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₇H₂₂N₂O₄ | Calculated |
| Molecular Weight | 318.37 g/mol | Calculated based on the addition of a Boc group to 6-methyl-DL-tryptophan.[1] |
| CAS Number | Not explicitly assigned. | The CAS number for the parent compound, 6-methyl-DL-tryptophan, is 2280-85-5.[2] |
| Appearance | White to off-white or pale cream crystalline powder. | Inferred from similar Boc-protected amino acids.[3][4] |
| Melting Point | Expected to be significantly lower than the unprotected form (290 °C). A related compound, N-Boc-1-Boc-L-tryptophan, melts at 158-160°C.[4] | Experimental data not readily available. |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols, with limited solubility in water. | The Boc group generally increases solubility in organic solvents.[] |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the protection of the α-amino group of 6-methyl-DL-tryptophan using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out under mild basic conditions.
Experimental Protocol for Synthesis
-
Dissolution: Dissolve 6-methyl-DL-tryptophan (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution and stir until fully dissolved.
-
Addition of Boc₂O: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) either as a solid or dissolved in a small amount of dioxane.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether to remove any unreacted Boc₂O.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1N HCl solution. The product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound.
Expected ¹H NMR Spectrum: The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm integrating to 9 protons), the methyl group on the indole ring (a singlet around 2.4 ppm), the aliphatic protons of the tryptophan backbone (multiplets between 2.8 and 4.5 ppm), and the aromatic protons of the indole ring (between 6.8 and 7.5 ppm). The N-H proton of the carbamate will likely appear as a doublet around 7.0-8.0 ppm, and the indole N-H proton will be a singlet downfield, typically above 10 ppm.
Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will show a characteristic signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl of the carbamate around 155 ppm. The carboxylic acid carbonyl will appear further downfield, around 175 ppm. The spectrum will also feature signals for the indole and aliphatic carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Peaks:
-
N-H Stretch (Indole and Carbamate): A broad peak in the range of 3300-3400 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Peaks in the range of 2850-3100 cm⁻¹.
-
C=O Stretch (Carbamate): A strong absorption band around 1680-1700 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, often broad, absorption band around 1700-1725 cm⁻¹.
-
N-H Bend (Carbamate): A peak around 1520-1540 cm⁻¹.
Experimental Protocol for FTIR Analysis (ATR Method)
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the powdered this compound sample onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire Spectrum: Acquire the sample spectrum.
-
Data Analysis: The resulting spectrum should be baseline-corrected and the peaks assigned to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable technique for this type of molecule.
Expected Mass: In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 319.16. Adducts with sodium [M+Na]⁺ (m/z 341.14) or potassium [M+K]⁺ (m/z 357.11) may also be observed.
Experimental Protocol for LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject the sample into a liquid chromatography system equipped with a C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: The eluent from the LC is directed to the ESI source of the mass spectrometer. Acquire data in full scan mode to identify the molecular ion.
-
Tandem MS (MS/MS): For structural confirmation, perform a product ion scan on the parent ion (m/z 319.16). A characteristic loss of the Boc group (100 Da) or the t-butyl group (56 Da) is expected.
Solubility Profile
The solubility of a compound is a critical parameter for its use in synthesis and for formulation development.
Expected Solubility:
-
High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and other polar aprotic solvents.
-
Moderate Solubility: Alcohols such as methanol and ethanol.
-
Low to Insoluble: Water and nonpolar solvents like hexanes.
Experimental Protocol for Solubility Determination
-
Sample Preparation: Weigh a precise amount of this compound (e.g., 5 mg) into a small vial.
-
Solvent Addition: Add a measured volume of the test solvent (e.g., 0.1 mL) to the vial.
-
Agitation: Vigorously shake or vortex the vial for 1-2 minutes.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Incremental Addition: If the solid has not fully dissolved, continue adding the solvent in measured increments, with agitation after each addition, until the solid is completely dissolved.
-
Quantification: The solubility can be expressed as mg/mL or mol/L.
Melting Point Determination
The melting point is a key indicator of the purity of a crystalline solid. A sharp melting range (typically 0.5-1.0 °C) is indicative of high purity.
Experimental Protocol for Melting Point Determination
-
Sample Preparation: Place a small amount of the dry, crystalline sample on a watch glass and finely crush it with a spatula.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating: Heat the sample rapidly to about 20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point.
Conclusion
This compound is a valuable synthetic intermediate with physicochemical properties that are significantly influenced by the presence of both the 6-methyl and the N-Boc groups. This guide has provided a detailed overview of its key properties and the experimental protocols necessary for their verification. While specific experimental data for this exact compound may be sparse in the literature, the principles and procedures outlined here, based on established chemical knowledge and data from analogous compounds, provide a robust framework for its synthesis, characterization, and effective use in research and development. As with any chemical substance, it is imperative that researchers consult the relevant Safety Data Sheet (SDS) before handling and perform their own analytical verification to ensure the material's identity and purity for its intended application.
References
-
Aapptec. (n.d.). Boc-Trp(Boc)-OH. Retrieved from [Link]
-
PubChem. (n.d.). N-tert-Butoxycarbonyl-L-tryptophan. Retrieved from [Link]
-
PubChem. (n.d.). Boc-1-methyl-DL-tryptophan. Retrieved from [Link]
-
PubChem. (n.d.). Boc-Trp(Boc)-OH. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(tert-Butoxycarbonyl)-D-tryptophan. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methyltryptophan. Retrieved from [Link]
- Google Patents. (n.d.). CN102911106A - Preparation method of L-N-Boc-high tryptophan methyl ester.
- Kłys, M., et al. (2018). Determination of Tryptophan and Its Major Metabolites in Fluid from the Anterior Chamber of the Eye in Diabetic Patients with Cataract by Liquid Chromotography Mass Spectrometry (LC-MS/MS). Molecules, 23(11), 2999.
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Frontiers in Chemistry. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry, 7, 793.
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PubChem. (n.d.). 6-Methyl-DL-tryptophan. Retrieved from [Link]
- Itoh, T. (1982). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses, 60, 83.
- ISRN Organic Chemistry. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry, 2012, 404235.
- Analytical Methods. (2020). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analytical Methods, 12(3), 297-304.
- Junk, L., Ullrich, A., & Kazmaier, U. (2015).
- Google Patents. (n.d.). EP3894390A1 - Synthesis of (s)-6-hydroxytryptophan and derivatives thereof.
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- ResearchGate. (2020).
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
- MDPI. (2022). Melatonin as a Guardian of Mitochondria: Mechanisms and Therapeutic Potential in Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(21), 13321.
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PubChem. (n.d.). L-Tryptophan. Retrieved from [Link]
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Boc-6-methyl-DL-tryptophan synthesis from 6-methyl-L-tryptophan
An In-depth Technical Guide to the Synthesis of Boc-6-methyl-DL-tryptophan from 6-methyl-L-tryptophan
Abstract
This technical guide provides a comprehensive and in-depth exploration of the synthesis of N-α-tert-butoxycarbonyl-6-methyl-DL-tryptophan (this compound) starting from the enantiomerically pure 6-methyl-L-tryptophan. The process is bifurcated into two primary stages: the racemization of the L-enantiomer to its racemic (DL) form, followed by the protection of the α-amino group with a tert-butoxycarbonyl (Boc) moiety. This guide is curated for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying chemical principles, mechanistic insights, and practical considerations essential for successful synthesis. The protocols are designed to be self-validating, supported by authoritative references to ensure scientific rigor and reproducibility.
Introduction: The Significance of Racemic Protected Amino Acids
In the realm of peptide chemistry and drug discovery, unnatural amino acids are invaluable building blocks for creating novel peptides and peptidomimetics with enhanced stability, potency, and unique pharmacological profiles. The 6-methyl-tryptophan scaffold, in particular, has garnered interest for its potential to modulate biological activity. While enantiomerically pure amino acids are crucial for many applications, the racemic DL-form is often a necessary precursor for certain synthetic strategies or for the development of racemic drugs. The tert-butoxycarbonyl (Boc) protecting group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile, acid-labile removal.[1][2] The synthesis of this compound, therefore, represents a key enabling step for the incorporation of this modified amino acid into more complex molecular architectures.
This guide will elucidate a robust pathway for this transformation, beginning with the critical step of racemization.
Part 1: Racemization of 6-methyl-L-tryptophan
The conversion of an enantiomerically pure amino acid to a racemic mixture is a thermodynamically controlled process that requires overcoming a significant energy barrier. The key is to facilitate the temporary removal of the α-proton, allowing for the planarization of the α-carbon and subsequent re-protonation from either face with equal probability.
Theoretical Background and Method Selection
Several methods exist for the racemization of amino acids. One common approach involves the formation of an N-acetyl derivative followed by heating with acetic anhydride, which promotes racemization via an oxazolone intermediate.[3] However, a more direct and efficient method for free amino acids involves heating in an acidic medium in the presence of a catalytic amount of an aldehyde.[4]
The chosen methodology for this guide is the aldehyde-catalyzed racemization in acetic acid. This method is advantageous due to its operational simplicity and effectiveness. The mechanism involves the formation of a Schiff base between the amino acid and the aldehyde. The electron-withdrawing nature of the imine group increases the acidity of the α-proton, facilitating its abstraction by a weak base (such as the acetate anion).[4][5] The resulting planar carbanion intermediate can then be protonated from either side, leading to a racemic mixture.
Experimental Protocol: Aldehyde-Catalyzed Racemization
This protocol is adapted from established methods for amino acid racemization.[4]
Materials and Equipment:
-
6-methyl-L-tryptophan
-
Glacial Acetic Acid
-
Salicylaldehyde (or another suitable aromatic aldehyde)
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Rotary evaporator
-
Equipment for monitoring optical rotation (polarimeter) or chiral HPLC system
Procedure:
-
To a round-bottom flask, add 6-methyl-L-tryptophan (1.0 eq.).
-
Add glacial acetic acid to dissolve the amino acid (approximately 5-10 mL per gram of amino acid).
-
Add a catalytic amount of salicylaldehyde (0.05-0.1 eq.).
-
Heat the mixture to reflux (around 100-110 °C) with stirring for 1-3 hours.
-
Monitor the reaction progress by taking aliquots and measuring the optical rotation. The reaction is complete when the optical rotation is zero. Alternatively, chiral HPLC can be used to confirm the presence of a 1:1 mixture of L and D enantiomers.
-
Once the racemization is complete, cool the reaction mixture to room temperature.
-
Remove the acetic acid under reduced pressure using a rotary evaporator.
-
The resulting crude 6-methyl-DL-tryptophan can be used directly in the next step or purified by recrystallization if necessary.
Mechanism of Racemization
The racemization process proceeds through the formation of a Schiff base intermediate, which facilitates the abstraction of the α-proton.
Caption: Aldehyde-catalyzed racemization of 6-methyl-L-tryptophan.
Part 2: Boc Protection of 6-methyl-DL-tryptophan
With the racemic amino acid in hand, the next stage is to protect the α-amino group. The Boc group is ideal for this purpose, providing robust protection that can be selectively removed under acidic conditions without affecting other sensitive functionalities.[6][7]
Theoretical Background and Reagent Selection
The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[8] The reaction is a nucleophilic acyl substitution where the amino group of the tryptophan derivative attacks one of the carbonyl carbons of the Boc anhydride.[2][6] This reaction is typically performed in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the acidic byproducts.[1][9]
A variety of solvent and base systems can be employed. A common and effective system uses a mixture of an organic solvent (like dioxane, THF, or acetone) and water, with a base such as sodium hydroxide or triethylamine.[1][9] This biphasic or aqueous system allows for the dissolution of both the amino acid (as its salt) and the Boc anhydride.
Experimental Protocol: Boc Protection
This protocol is a standard procedure for the N-Boc protection of amino acids.[1][10]
Materials and Equipment:
-
6-methyl-DL-tryptophan
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane (or THF)
-
1N Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Beakers, Erlenmeyer flasks, separatory funnel
-
Magnetic stirrer
-
Rotary evaporator
-
Equipment for product characterization (NMR, MS, HPLC)
Procedure:
-
Dissolve 6-methyl-DL-tryptophan (1.0 eq.) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add 1N NaOH solution with stirring until the amino acid is fully dissolved and the pH is around 9-10.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.1-1.2 eq.) in a small amount of 1,4-dioxane.
-
Add the Boc₂O solution dropwise to the amino acid solution while maintaining the temperature at 0 °C and stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or ether to remove any unreacted Boc₂O and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1M HCl or citric acid solution. The product should precipitate out or form an oil.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by silica gel chromatography if necessary.
Mechanism of Boc Protection
The reaction proceeds via a nucleophilic attack of the deprotonated amino group on the Boc anhydride.
Sources
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- 10. peptide.com [peptide.com]
Introduction: The Strategic Importance of Boc Protection
An In-Depth Technical Guide to the N-Boc Protection of 6-methyl-DL-tryptophan
The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide organic synthesis.[1] Its widespread use stems from its ability to convert a nucleophilic amine into a non-reactive carbamate, which is stable under a wide range of conditions, including basic hydrolysis and exposure to many nucleophiles.[2][3] This stability is crucial for multi-step syntheses, preventing the α-amino group from engaging in undesired side reactions.[4]
The protection is most frequently accomplished using di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).[1][5] The reaction proceeds under relatively mild conditions and typically results in high yields.[1] The subsequent removal (deprotection) of the Boc group is conveniently achieved under anhydrous acidic conditions, often with trifluoroacetic acid (TFA), which regenerates the free amine for subsequent coupling or modification steps.[1][] This acid-lability makes the Boc group orthogonal to other protecting groups like the base-labile Fmoc group, a cornerstone of modern peptide synthesis.[3]
This guide focuses specifically on 6-methyl-DL-tryptophan, a derivative where the indole ring is modified. Such modifications can significantly influence a peptide's conformational properties and hydrophobicity, making it a key tool in peptide engineering and drug discovery.[7][8]
Reaction Mechanism and Core Principles
The N-Boc protection of an amino acid is a nucleophilic acyl substitution reaction.[9] The lone pair of electrons on the α-amino group of 6-methyl-DL-tryptophan acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[10][11][12]
This mechanism involves several key steps:
-
Nucleophilic Attack: The primary amine of the tryptophan derivative attacks a carbonyl carbon of Boc₂O.[10][11]
-
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.[11]
-
Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.[10]
-
Proton Transfer & Decomposition: The tert-butyl carbonate anion is unstable and acts as a base to deprotonate the now-protonated carbamate.[10][11] It then readily decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion, which is subsequently protonated to form tert-butanol.[2][10] The formation of CO₂ gas provides a strong thermodynamic driving force for the reaction.[2]
The Role of Base and Solvent
For amino acids, which exist as zwitterions at neutral pH, the addition of a base is essential. The base deprotonates the ammonium group (-NH₃⁺), liberating the free amine (-NH₂) and increasing its nucleophilicity for the reaction with Boc₂O.[2] Common bases include sodium hydroxide, sodium bicarbonate, or organic bases like triethylamine (TEA).[1][13]
The choice of solvent is flexible. The reaction is often performed in a biphasic system or a mixture of an organic solvent and water, such as tetrahydrofuran (THF)/water, 1,4-dioxane/water, or acetone/water, to dissolve both the polar amino acid and the nonpolar Boc anhydride.[1][13][14]
Detailed Experimental Protocol
This protocol is a self-validating system designed for the N-Boc protection of 6-methyl-DL-tryptophan.
Materials and Reagents
| Reagent | Molecular Wt. ( g/mol ) | Molar Eq. | Purpose |
| 6-methyl-DL-tryptophan | 218.26 | 1.0 | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 - 1.2 | Protecting Agent |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.5 | Base |
| 1,4-Dioxane | 88.11 | - | Solvent |
| Water (Deionized) | 18.02 | - | Solvent |
| Ethyl Acetate | 88.11 | - | Extraction Solvent |
| 1 M Hydrochloric Acid (HCl) | 36.46 | - | Acidification |
| Brine (Saturated NaCl) | 58.44 | - | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | Drying Agent |
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-methyl-DL-tryptophan (1.0 eq.) and sodium bicarbonate (2.5 eq.) in a 1:1 mixture of 1,4-dioxane and water. Stir until all solids are fully dissolved. Cool the flask to 0°C in an ice bath.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq.) in a minimal amount of 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir vigorously overnight (12-18 hours).
-
Workup - Solvent Removal and Acidification: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove most of the 1,4-dioxane. Dilute the remaining aqueous solution with water and cool it to 0°C in an ice bath. Carefully acidify the solution to a pH of 2-3 by slowly adding 1 M HCl. The product should precipitate as a white or off-white solid.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.[15] The product will move into the organic phase.
-
Washing and Drying: Combine the organic extracts and wash them once with water, followed by one wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.[15]
-
Isolation: The resulting crude product is often a white solid or a thick oil that solidifies upon standing. If necessary, further purification can be achieved by recrystallization or flash column chromatography on silica gel.[15][16]
Reaction Monitoring and Product Characterization
Thin-Layer Chromatography (TLC): Reaction progress can be monitored by TLC using a mobile phase such as 10% methanol in dichloromethane. The starting amino acid will remain at the baseline (Rf ≈ 0), while the Boc-protected product will be significantly less polar and have a higher Rf value (typically 0.4-0.6). Visualize spots using UV light and/or a ninhydrin stain (the starting material will stain purple/blue, while the N-protected product will not).
Characterization: The final product, N-Boc-6-methyl-DL-tryptophan, should be characterized to confirm its identity and purity using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure, including the presence of the Boc group's characteristic t-butyl signal (~1.4 ppm in ¹H NMR).[16]
-
Mass Spectrometry (MS): To confirm the correct molecular weight of the protected amino acid.
-
FTIR Spectroscopy: To observe the characteristic C=O stretching of the carbamate group (~1700 cm⁻¹).[16]
Troubleshooting and Key Considerations
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient base; low reactivity of Boc₂O (hydrolyzed); insufficient reaction time. | Add additional base and Boc₂O. Ensure the Boc₂O is fresh. Allow the reaction to proceed for a longer duration (up to 24h). |
| Low Yield | Product partially soluble in the aqueous layer during extraction; incomplete precipitation. | Ensure pH is correctly adjusted to 2-3. Perform additional extractions (4-5 times) with ethyl acetate. |
| Formation of Side Products | Potential for N-Boc protection on the indole nitrogen, although this is less favorable and typically requires stronger catalysts like DMAP.[5][17] | Avoid using highly activating catalysts like 4-(DMAP) unless specifically targeting indole protection. The described protocol minimizes this risk. |
| Alkylation of Indole Ring | The tert-butyl cation formed during acidic deprotection can alkylate the nucleophilic tryptophan indole ring.[2][][18] | This is not a concern for the protection step. During subsequent deprotection, use cation scavengers like anisole or thiophenol in the TFA cleavage cocktail.[2][3][] |
Conclusion
The N-Boc protection of 6-methyl-DL-tryptophan is a robust and essential transformation for its application in peptide synthesis and medicinal chemistry. By understanding the underlying mechanism and adhering to a carefully controlled protocol, researchers can reliably produce high-purity N-Boc-6-methyl-DL-tryptophan. The key to success lies in ensuring complete dissolution of the starting material, using an adequate amount of base to facilitate the reaction, and performing a meticulous acidic workup and extraction to isolate the final product.
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of Novel 1-Alkyltryptophan Analogs as Potential Antitumor Agents. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
YouTube. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
- Google Patents. (n.d.). CN102911106A - Preparation method of L-N-Boc-high tryptophan methyl ester.
- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
- Google Patents. (n.d.). US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.
-
UKnowledge. (2020, June 23). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]
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A Technical Guide to the Purity Analysis of Commercially Available Boc-6-methyl-DL-tryptophan
Foreword: The Imperative of Purity in Drug Development
In the landscape of modern drug discovery and development, the starting materials' purity is not merely a quality metric but a cornerstone of safety and efficacy. Modified amino acids, such as N-α-tert-butyloxycarbonyl-6-methyl-DL-tryptophan (Boc-6-methyl-DL-tryptophan), are pivotal building blocks in the synthesis of complex peptides and pharmaceutical agents. The presence of impurities, including diastereomers, enantiomers, or byproducts from synthesis, can significantly impact the final drug product's biological activity, stability, and safety profile. This guide provides a comprehensive framework for the purity analysis of commercially available this compound, offering researchers, scientists, and drug development professionals a scientifically grounded approach to ensuring the quality of this critical raw material.
Introduction to this compound: A Profile
This compound is a derivative of the essential amino acid tryptophan, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a methyl group at the 6-position of the indole ring. The Boc group is instrumental in peptide synthesis, preventing unwanted side reactions of the amino group.[1] The methyl substitution on the indole ring can alter the compound's steric and electronic properties, influencing the biological activity of peptides incorporating this modified amino acid.[2] As it is synthesized as a DL-racemic mixture, the precise quantitation of the D- and L-enantiomers is of paramount importance for applications where stereochemistry is critical.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂N₂O₄ | [3] |
| Molecular Weight | 318.37 g/mol | [3] |
| Appearance | White to off-white powder | General Knowledge |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane | General Knowledge |
| Storage | 2-8°C | [4] |
The Analytical Imperative: A Multi-faceted Approach to Purity
A comprehensive purity analysis of this compound necessitates a multi-technique approach to address chemical purity, chiral purity, and the identification of potential impurities. The analytical workflow should be designed as a self-validating system, where orthogonal methods provide confirmatory evidence of the material's quality.
Caption: Overall analytical workflow for the purity assessment of this compound.
Chromatographic Analysis: The Workhorse of Purity Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the chemical and chiral purity of this compound.
Reversed-Phase HPLC for Chemical Purity and Assay
Reversed-phase HPLC (RP-HPLC) with UV detection is a robust method for separating the main component from its non-chiral impurities. The principle lies in the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.
Protocol 1: RP-HPLC Method for Chemical Purity
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[5]
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL.
Causality Behind Experimental Choices:
-
C18 Column: The nonpolar C18 stationary phase provides excellent retention and separation for moderately nonpolar molecules like this compound.
-
TFA in Mobile Phase: TFA acts as an ion-pairing agent, improving peak shape for the acidic analyte and enhancing resolution.
-
Gradient Elution: A gradient is necessary to elute a range of impurities with varying polarities in a reasonable time frame.
-
Dual Wavelength Detection: Detection at 220 nm allows for the sensitive detection of the peptide bond in the Boc group, while 280 nm is characteristic of the indole ring of tryptophan, providing complementary information.
Chiral HPLC for Enantiomeric Purity
As this compound is a racemic mixture, separating and quantifying the D- and L-enantiomers is crucial. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly effective for the separation of Boc-protected amino acids.[6]
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Lux Cellulose-2, Chiralpak AD-H).[6]
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic or basic additive to improve peak shape. A typical mobile phase could be n-Hexane:Isopropanol (90:10, v/v) with 0.1% TFA.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Causality Behind Experimental Choices:
-
Chiral Stationary Phase: The CSP creates a chiral environment where the two enantiomers have different affinities, leading to their separation. The choice of a polysaccharide-based column is based on its proven broad applicability for resolving enantiomers of N-protected amino acids.[6]
-
Normal Phase Elution: Normal phase chromatography with a nonpolar mobile phase is often preferred for chiral separations on polysaccharide-based CSPs as it can provide better selectivity.
Table 2: Typical Chromatographic Purity Specifications
| Parameter | Specification |
| Chemical Purity (RP-HPLC) | ≥ 98.0% |
| Enantiomeric Purity (Chiral HPLC) | 48.0% - 52.0% for each enantiomer |
| Individual Impurity (RP-HPLC) | ≤ 0.5% |
| Total Impurities (RP-HPLC) | ≤ 2.0% |
Spectroscopic and Spectrometric Analyses: Structural Confirmation and Impurity Identification
While chromatography provides quantitative data on purity, spectroscopic and spectrometric techniques are essential for structural confirmation and the identification of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound and the detection of impurities, including residual solvents. Both ¹H and ¹³C NMR should be employed.
Protocol 3: NMR Analysis
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[7]
-
Experiments: ¹H NMR, ¹³C NMR, and 2D-COSY.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Expected ¹H NMR Signals (in CDCl₃):
-
~1.4 ppm (singlet, 9H): The nine equivalent protons of the Boc group.
-
~3.3-3.4 ppm (multiplet, 2H): The β-protons of the tryptophan side chain.
-
~4.6-4.7 ppm (multiplet, 1H): The α-proton.
-
~2.4 ppm (singlet, 3H): The methyl group at the 6-position of the indole ring.
-
~7.0-7.6 ppm (multiplet, 4H): The aromatic protons of the indole ring.
-
~8.1 ppm (broad singlet, 1H): The indole NH proton.
-
~5.1 ppm (broad doublet, 1H): The NH proton of the Boc-protected amine.
The presence of unexpected signals may indicate impurities. Integration of the signals can be used for semi-quantitative analysis of impurities relative to the main component.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an ideal tool for identifying impurities.
Protocol 4: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Chromatographic Conditions: The same conditions as described in Protocol 1 can be used.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for this type of molecule.
-
Mass Analysis: Full scan mode to detect all ions, followed by tandem MS (MS/MS) on the ions of interest to obtain fragmentation patterns for structural elucidation.
Expected Mass Spectra:
-
[M+H]⁺: 319.16
-
[M+Na]⁺: 341.14
-
[M-Boc+H]⁺: 219.11
Fragmentation Analysis:
Tryptophan derivatives can undergo characteristic fragmentation, such as the loss of the Boc group (a neutral loss of 100 Da).[8] The fragmentation pattern of the indole ring can also provide structural information.
Caption: Simplified fragmentation pathway of this compound in MS/MS.
Potential Impurities and Their Origins
A thorough purity analysis requires an understanding of the potential impurities that may be present. These can be broadly categorized as process-related impurities and degradation products.
Table 3: Potential Impurities in this compound
| Impurity Type | Potential Impurities | Origin |
| Process-Related | Unreacted 6-methyl-DL-tryptophan | Incomplete reaction during Boc protection. |
| Di-Boc protected tryptophan | Over-reaction during Boc protection. | |
| Residual solvents (e.g., Dichloromethane, Ethyl acetate) | From the synthesis and purification process. | |
| Reagents (e.g., Di-tert-butyl dicarbonate) | Residuals from the Boc protection step. | |
| Degradation Products | Oxidized tryptophan derivatives | Oxidation of the indole ring.[2] |
| Deprotected 6-methyl-DL-tryptophan | Hydrolysis of the Boc group. | |
| Isomeric Impurities | Other positional isomers of methyl-tryptophan | Impurities in the starting material. |
The identification and control of these impurities should be in accordance with the International Council for Harmonisation (ICH) Q3A guidelines for impurities in new drug substances.[9][10]
Conclusion: A Commitment to Quality
The purity of this compound is a critical determinant of the quality and safety of the final pharmaceutical product. The multi-faceted analytical approach detailed in this guide, combining chromatographic and spectroscopic techniques, provides a robust framework for the comprehensive characterization of this important building block. By understanding the rationale behind the analytical choices and potential impurities, researchers and drug development professionals can confidently ensure the quality of their starting materials, a crucial step in the journey of bringing safe and effective medicines to patients.
References
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SciRP.org. (n.d.). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Retrieved from [Link]
-
Frontiers. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Retrieved from [Link]
-
NIH. (n.d.). Enantioseparation of DL-tryptophan by spiral tube assembly counter-current chromatography and evaluation of mass transfer rate for enantiomers. Retrieved from [Link]
-
Springer. (n.d.). Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. Retrieved from [Link]
-
Frontiers. (n.d.). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Retrieved from [Link]
-
SpringerLink. (n.d.). Detection of impurities in dietary supplements containing l-tryptophan. Retrieved from [Link]
-
ResearchGate. (2021). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Retrieved from [Link]
-
Pharmaceutical Technology. (2024). A review of changing regulatory and analytical requirements of free amino acid monographs of the European Pharmacopoeia. Retrieved from [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
PubMed. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Retrieved from [Link]
-
Nature. (2024). Tryptophan degradation as a systems phenomenon in inflammation – an analysis across 13 chronic inflammatory diseases. Retrieved from [Link]
-
University of Saarland. (n.d.). Synthesis of Modified Tryptophan Derivatives. Retrieved from [Link]
-
LCGC International. (n.d.). Amino Acid Analysis According to European Pharmacopoeia 8.0. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation Study of Tryptophan-Derived Metabolites Induced by Electrospray Ionization Mass Spectrometry for Highly Sensitive Analysis. Retrieved from [Link]
-
USP. (n.d.). <1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR of N-Boc-tosylpropoxytryptophan methyl ester. Retrieved from [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of tryprostatin A, mar. Retrieved from [Link]
-
NIH. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. Retrieved from [Link]
-
PubMed. (n.d.). NMR Assignments of Tryptophan Residue in Apo and Holo LBD-rVDR. Retrieved from [Link]
-
GBA Group Pharma. (n.d.). Amino Acid Analysis. Retrieved from [Link]
-
ediss.sub.hamburg. (n.d.). Prenylation of Tryptophan Derivatives for the Synthesis of Biologically Active Indole Alkaloid Natural Products. Retrieved from [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2017). Novel chemical degradation pathways of proteins mediated by tryptophan oxidation: tryptophan side chain fragmentation. Retrieved from [Link]
-
YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
ResearchGate. (n.d.). Tryptophan degradation products that are formed after exclusive exposure to heat. Retrieved from [Link]
-
USP. (n.d.). General Chapters: <1047> BIOTECHNOLOGY-DERIVED ARTICLES-TESTS. Retrieved from [Link]
-
EMA. (n.d.). ICH topic Q 3 A (R2) - Impurities in new drug substances. Retrieved from [Link]
- Google Patents. (n.d.). EP3894390A1 - Synthesis of (s)-6-hydroxytryptophan and derivatives thereof.
-
YouTube. (2019). Amino Acid Biosynthesis | Biosynthesis of Tryptophan. Retrieved from [Link]
-
EMA. (2006). ICH Topic Q 3 A (R2) Impurities in new Drug Substances. Retrieved from [Link]
-
UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]
-
YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (2022). How to get pure nmr after deprotection of Boc by TFA?. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols for the Incorporation of Boc-6-methyl-DL-tryptophan
Introduction: Navigating the Challenges of Modified Tryptophan Analogs
Tryptophan and its derivatives are crucial components in the development of peptide-based therapeutics and biochemical probes, owing to the unique structural and functional properties of the indole side chain.[1] The strategic introduction of modifications, such as the methylation of the indole ring in Boc-6-methyl-DL-tryptophan, allows for the fine-tuning of a peptide's conformational stability, hydrophobicity, and resistance to enzymatic degradation.[1]
However, the successful incorporation of such non-canonical amino acids into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is not without its challenges. The methyl group at the 6-position introduces additional steric hindrance compared to native tryptophan, which can impede the efficiency of the amide bond formation. Furthermore, the electron-rich indole nucleus, even when modified, remains susceptible to side reactions under certain SPPS conditions.[2][3]
This guide provides a comprehensive overview of coupling reagent selection, detailed, field-tested protocols, and troubleshooting advice to ensure the efficient and high-fidelity incorporation of this compound. The protocols are designed for researchers, scientists, and drug development professionals engaged in peptide synthesis.
Strategic Selection of Coupling Reagents
The success of incorporating a sterically demanding amino acid like this compound hinges on the selection of an appropriate coupling reagent. The primary function of a coupling reagent is to activate the carboxylic acid group of the incoming amino acid, transforming it into a reactive intermediate that readily forms an amide bond with the free N-terminal amine of the peptide-resin.[4]
The three principal classes of coupling reagents used in modern peptide synthesis are Carbodiimides, Uronium/Aminium Salts, and Phosphonium Salts.[5]
-
Carbodiimides (e.g., DIC): Diisopropylcarbodiimide (DIC), often used with an additive like 1-hydroxybenzotriazole (HOBt), is a cost-effective and widely used option. The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then converted by HOBt into a less reactive but more stable OBt active ester.[6][7] This two-step activation minimizes racemization and side reactions.[6] While effective for many standard couplings, its efficiency can be reduced with sterically hindered residues.
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU): This class of reagents, which includes popular choices like HBTU and HATU, offers rapid and efficient coupling.[5][8] They function by forming active esters in situ. HATU, which is based on the additive 1-hydroxy-7-azabenzotriazole (HOAt), is particularly potent.[5][9] The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance during the coupling reaction, accelerating amide bond formation and making HATU an excellent choice for difficult sequences or hindered amino acids.[8][10] COMU is a more recent, third-generation uronium reagent based on OxymaPure, offering enhanced safety (avoiding potentially explosive HOBt/HOAt derivatives) and improved solubility of byproducts.[6][11][12]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also highly effective and function similarly to uronium salts by generating active esters.[5][13] They are known for their high reactivity and are particularly useful in challenging coupling scenarios.[6] A key advantage is that they do not react with unprotected N-terminal amines, preventing chain termination via guanidinylation—a potential side reaction with uronium salts if they are used in large excess or during pre-activation.[5][14]
For this compound, the moderate steric hindrance suggests that a high-efficiency uronium or phosphonium salt reagent like HATU or PyBOP is a superior choice to ensure high coupling yields. However, the classic DIC/HOBt method remains a viable and economical option, provided that coupling times are extended and completeness is carefully monitored.
Comparative Analysis of Recommended Coupling Reagents
| Reagent (Acronym) | Full Name | Class | Activation Mechanism | Key Advantages | Key Considerations |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Carbodiimide | Forms OBt active ester via an O-acylisourea intermediate.[6][7][12] | Cost-effective; Byproduct (DIU) is soluble in DMF/DCM.[6] | Slower reaction kinetics; May be less efficient for sterically hindered couplings.[15] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium Salt | Directly forms OBt active ester upon reaction with the carboxylate.[12][16] | Fast and efficient for most applications; Well-established reagent.[5][17] | Can cause guanidinylation of the N-terminus if used improperly.[14] Contains potentially explosive HOBt moiety.[5] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt | Forms highly reactive OAt active ester.[9][18][19] | Extremely fast and efficient; Superior for hindered amino acids and difficult sequences.[6][8] | Higher cost; Byproducts can be allergenic. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Forms OBt active ester. | High coupling efficiency, comparable to HBTU; Byproducts are generally considered less hazardous than those from BOP.[6] | Does not cause guanidinylation side reaction.[5] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium Salt | Forms OxymaPure active ester. | High efficiency comparable to HATU; Safer (non-explosive); Water-soluble byproducts for easy removal.[6][11][12] | Relatively newer reagent; Higher cost. |
Visualizing the Activation Mechanisms
The following diagrams illustrate the activation of the carboxylic acid of this compound by two different classes of coupling reagents.
Caption: Activation pathways for this compound.
Experimental Protocols for SPPS
The following are detailed protocols for the manual solid-phase synthesis incorporation of this compound using the Boc/Bzl strategy on a standard resin like PAM or MBHA.
Prerequisites:
-
All reactions should be performed in a dedicated SPPS reaction vessel with provision for nitrogen bubbling/agitation.
-
Solvents (DMF, DCM) should be peptide synthesis grade.
-
Equivalents (eq) are calculated based on the initial loading of the resin.
Protocol 1: High-Efficiency Coupling with HATU
This protocol is recommended for achieving the highest coupling efficiency, especially if the sequence is known to be difficult.
1. Resin Preparation and Swelling:
-
Place the resin (1.0 eq) in the reaction vessel.
-
Wash the resin with DCM (3 x 10 mL/g resin, 1 min each).
-
Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
2. Nα-Boc Deprotection:
-
Drain the solvent.
-
Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM (v/v) to the resin.
-
Agitate for 1 minute. Drain.
-
Add a fresh solution of 25-50% TFA in DCM.
-
Agitate for 20-30 minutes.
-
Drain and wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (5x) to remove all traces of TFA.
3. Neutralization:
-
Add a solution of 10% Diisopropylethylamine (DIPEA) in DMF (v/v) to the resin.
-
Agitate for 2 minutes. Drain.
-
Repeat the neutralization step.
-
Wash the resin with DMF (5 x 10 mL/g resin).
4. Coupling Reaction:
-
In a separate vial, dissolve this compound (3.0 eq) and HATU (2.9 eq) in a minimal volume of DMF.
-
Add DIPEA (6.0 eq) to the vial. Causality: The base is crucial for generating the carboxylate anion needed for activation and for neutralizing the proton released during coupling.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the drained, neutralized resin.
-
Agitate with nitrogen bubbling for 1-2 hours at room temperature.
5. Monitoring and Post-Coupling:
-
Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.
-
If the test is negative (beads are colorless or yellow), the coupling is complete. Proceed to wash the resin with DMF (3x) and DCM (3x).
-
If the test is positive (beads are blue/purple), the coupling is incomplete. Drain the reaction solution and repeat the coupling step (Step 4) with fresh reagents.
Protocol 2: Standard, Cost-Effective Coupling with DIC/HOBt
This protocol is a reliable and economical alternative to uronium salt-based methods.
1. Resin Preparation, Swelling, and Deprotection:
-
Follow Steps 1-3 from Protocol 1.
2. Coupling Reaction:
-
In a separate vial, dissolve this compound (3.0 eq) and HOBt (3.0 eq) in DMF. Causality: HOBt is essential to suppress racemization and to form the active ester, which is more selective and stable than the initial O-acylisourea intermediate.[6][12][16]
-
Add the this compound/HOBt solution to the drained, neutralized resin.
-
Add DIC (3.0 eq) to the resin slurry.
-
Agitate with nitrogen bubbling for 2-4 hours at room temperature. Note the longer reaction time compared to HATU.
3. Monitoring and Post-Coupling:
-
Follow Step 5 from Protocol 1. If the coupling is incomplete after 4 hours, a second coupling is recommended.
Workflow for a Single Coupling Cycle
Caption: General SPPS cycle for amino acid incorporation.
Troubleshooting and Special Considerations
-
Incomplete Coupling: The primary challenge with this compound is sluggish coupling due to steric bulk. If a ninhydrin test remains positive after the standard coupling time, a double coupling (repeating the coupling step) is the most straightforward solution. Alternatively, switching to a more potent reagent like HATU is advised.
-
Aggregation: During the synthesis of longer peptides, the growing chain can aggregate, leading to poor solvation and incomplete reactions. If aggregation is suspected (e.g., resin clumping, shrinking), switching to a more polar solvent system or incorporating pseudoproline dipeptides in the sequence preceding the difficult coupling can be beneficial.
-
Indole Alkylation: The tryptophan indole ring can be susceptible to alkylation by carbocations generated during side-chain deprotection, especially in Boc chemistry. During the final TFA cleavage step, it is critical to use a scavenger cocktail (e.g., triisopropylsilane (TIS), water, and ethanedithiol (EDT)) to quench these reactive species and protect the indole nucleus.
Conclusion
The successful incorporation of this compound is readily achievable with careful selection of coupling reagents and optimized protocols. For maximum efficiency and to overcome the steric hindrance presented by the 6-methyl group, high-potency uronium salts like HATU are recommended. Standard carbodiimide methods such as DIC/HOBt also provide a reliable and economical alternative, provided reaction times are extended and completeness is rigorously monitored. By understanding the causality behind each step and anticipating potential challenges like incomplete coupling, researchers can confidently synthesize novel peptides containing this valuable modified amino acid.
References
- Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved February 2, 2026.
-
Royal Society of Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. Retrieved February 2, 2026, from [Link]
- Google Patents. (1990). WO1990010009A1 - Phosphonium salts as peptide coupling reagents.
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. ACS Publications. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved February 2, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 2, 2026, from [Link]
- Lee, Y. S. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 2, 2026, from [Link]
- [Source name unavailable]. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved February 2, 2026.
- Junk, L., Ullrich, A., & Kazmaier, U. (n.d.). Synthesis of Modified Tryptophan Derivatives.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tryptophan Derivatives in Enhancing Peptide Properties. Retrieved February 2, 2026, from [Link]
-
Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. ResearchGate. Retrieved February 2, 2026, from [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 2, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved February 2, 2026, from [Link]
- [Source name unavailable]. (n.d.). Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Journal of the American Chemical Society.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 2, 2026, from [Link]
- [Source name unavailable]. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Giraud, M., Cavelier, F., & Martinez, J. (1999). A Side-Reaction in the SPPS of Trp-containing Peptides. PubMed. Retrieved February 2, 2026, from [Link]
-
Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved February 2, 2026, from [Link]
-
NIH. (n.d.). Clickable tryptophan modification for late-stage diversification of native peptides. PMC. Retrieved February 2, 2026, from [Link]
- Google Patents. (1994). US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. WO1990010009A1 - Phosphonium salts as peptide coupling reagents - Google Patents [patents.google.com]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]
- 18. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 19. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
Application Note: High-Efficiency Coupling of N-Methylated Amino Acids Using HATU/HBTU
Executive Summary & Scientific Rationale
The incorporation of N-methylated amino acids (N-Me-AA) into peptide backbones is a critical strategy in drug discovery to enhance proteolytic stability, membrane permeability, and conformational rigidity. However, the N-methyl group introduces significant steric clash and lowers the nucleophilicity of the amine, rendering standard coupling protocols (e.g., DIC/HOBt) inefficient.
This guide details the mechanistic superiority of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) over HBTU for these difficult couplings. While HBTU is a robust standard for primary amines, HATU leverages the "neighboring group effect" of the pyridine nitrogen in the HOAt leaving group, dramatically accelerating acylation rates and suppressing racemization during the slow kinetics of N-methyl coupling.
Mechanistic Insight: The HATU Advantage
To optimize coupling, one must understand the molecular causality. Both HATU and HBTU generate active esters (OAt and OBt esters, respectively). However, the reaction kinetics differ fundamentally due to the structure of the leaving group.
The HOAt vs. HOBt Effect
-
HBTU (Benzotriazole): Generates an OBt-active ester.[1][2] It relies solely on the leaving group ability of the benzotriazole moiety.
-
HATU (Azabenzotriazole): Generates an OAt-active ester.[1][3] The nitrogen at the 7-position (pyridine ring) accepts a hydrogen bond from the incoming amine nucleophile. This intramolecular general base catalysis pre-organizes the transition state, lowering the activation energy for the nucleophilic attack.
Diagram: Mechanism of HATU-Mediated Activation & Anchimeric Assistance
Figure 1: The HATU activation pathway highlighting the critical 7-membered ring transition state facilitated by the pyridine nitrogen (anchimeric assistance), which is absent in HBTU.[3][4]
Comparative Performance Analysis
The following data summarizes why HATU is the "Gold Standard" for N-methylated residues, despite the higher cost compared to HBTU.
| Feature | HBTU (Benzotriazole) | HATU (Azabenzotriazole) | Impact on N-Me Coupling |
| Leaving Group | HOBt (pKa ~4.60) | HOAt (pKa ~3.28) | HOAt is a better leaving group, speeding up acylation. |
| Reactivity | Moderate | High | HATU drives reaction to completion despite steric hindrance. |
| Racemization | Low (for standard AA) | Very Low | Faster coupling with HATU reduces time for oxazolone-mediated racemization. |
| Solvent Effect | Good in DMF | Excellent in DMF/NMP | NMP is recommended for HATU to maximize solubility and kinetics. |
| Visual Monitoring | Kaiser Test (Unreliable) | Chloranil/Isatin | Critical: Standard Kaiser test fails for secondary amines.[5][6] |
Validated Protocol: Coupling N-Methyl Amino Acids
Scope: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry. Pre-requisites: Resin swelling complete; previous Fmoc group removed.
Reagents Preparation
-
Solvent: Anhydrous DMF or NMP (N-Methyl-2-pyrrolidone). Note: NMP is superior for aggregation-prone sequences.
-
Activator: HATU (0.4 M in DMF).
-
Base: DIPEA (Diisopropylethylamine), 2.0 M in NMP.
-
Amino Acid: Fmoc-N-Me-AA-OH (0.4 M in DMF).
Step-by-Step Workflow
-
Resin Preparation:
-
Wash resin 3x with DMF.[7]
-
Critical: Ensure all piperidine (from deprotection) is removed; traces will hydrolyze the active ester.
-
-
Pre-Activation (In a separate vial):
-
Combine Fmoc-AA-OH (4.0 eq) and HATU (3.9 eq). Use slightly less HATU to prevent capping the N-terminus with the guanidinium moiety.
-
Add DIPEA (8.0 eq).[8]
-
Vortex for 1-2 minutes . Do not exceed 5 minutes; active esters can degrade or racemize.
-
-
Coupling Reaction:
-
Add the pre-activated solution to the resin.
-
Reaction Time: 2 hours at Room Temperature (RT).
-
Optimization: For extremely hindered residues (e.g., N-Me-Val, N-Me-Ile), extend to 4 hours or perform a Double Couple (repeat step 2-3 with fresh reagents).
-
-
Monitoring (The Chloranil Test):
-
Do NOT use the Kaiser Test. It detects primary amines (blue) but is insensitive to secondary N-methyl amines.
-
Protocol:
-
Transfer a few resin beads to a small glass tube.
-
Add 2 drops of 2% Acetaldehyde in DMF.
-
Add 2 drops of 2% p-Chloranil in DMF.
-
Wait 5 minutes.
-
-
Interpretation:
-
Dark Blue/Green Beads: Positive (Secondary amine present = Incomplete Coupling).
Recouple. -
Colorless/Yellow Beads: Negative (No amine = Complete Coupling).
Proceed.
-
-
Diagram: N-Methyl Coupling Decision Tree
Figure 2: Operational workflow for coupling N-methylated amino acids, emphasizing the specific monitoring requirement (Chloranil Test) and the loop for double coupling.
Troubleshooting & Optimization
If the Chloranil test remains positive after double coupling:
-
Solvent Switch: Switch from DMF to NMP or a mixture of DMSO/NMP (1:4) . N-methylated peptides are prone to aggregation (beta-sheet formation); these "magic solvents" disrupt secondary structures.
-
Elevated Temperature: Perform the coupling at 50°C (microwave or conventional heating). Caution: High temperature increases the risk of racemization, particularly for Cys and His.
-
Alternative Reagents: If HATU fails, consider PyAOP (phosphonium analog of HATU) or converting the amino acid to an Acid Fluoride (using TFFH), which is highly reactive and sterically small.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][3][9] An efficient peptide coupling additive.[1][10] Journal of the American Chemical Society. Link
-
Aapptec Peptides. Coupling Reagents: HATU, HBTU, and Monitoring Tests. Link
-
BenchChem. Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. Link
-
Albericio, F., & Carpino, L. A. (1997). Efficiency of HATU in the coupling of N-methyl amino acids. Methods in Enzymology. Link
-
Vojkovsky, T. (1995).[11] Detection of secondary amines on solid phase (Chloranil Test). Peptide Research. Link
Sources
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
Synthesis of dipeptides using N-Boc-6-methyl-L-tryptophan
An Application Guide to the Solution-Phase Synthesis of Dipeptides Incorporating N-Boc-6-methyl-L-tryptophan
Authored by: A Senior Application Scientist
Abstract
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced potency, stability, and selectivity. This guide provides a comprehensive protocol for the synthesis of dipeptides using N-Boc-6-methyl-L-tryptophan, a modified amino acid of significant interest. The methylation at the 6-position of the indole ring can impart unique conformational and hydrophobic properties to peptides, potentially modulating their biological activity.[1][2] This document details the principles of solution-phase peptide synthesis, the rationale behind the Boc protection strategy, a step-by-step protocol for a model dipeptide synthesis, and methods for purification and characterization, designed for researchers and professionals in drug development.
Introduction: The Strategic Value of Modified Tryptophans
Tryptophan's indole side chain is a frequent participant in crucial biological interactions.[3] Chemical modification of this moiety offers a powerful tool to fine-tune peptide properties. The introduction of a methyl group at the 6-position, as in N-Boc-6-methyl-L-tryptophan, increases the lipophilicity and steric bulk of the side chain.[1] This modification can lead to altered receptor binding, enhanced metabolic stability, and modified signaling properties in the resulting peptide.[4][5]
This guide focuses on a solution-phase approach utilizing the tert-butyloxycarbonyl (Boc) protecting group for the α-amino function. Boc chemistry is well-suited for the synthesis of shorter or complex modified peptides and offers advantages in scalability.[4][][7] We will explore the fundamental chemical principles and provide a robust, validated protocol for the synthesis of a model dipeptide, N-Boc-6-Me-L-Trp-Gly-OMe.
Core Principles: Boc-Protection and Peptide Coupling
The Nα-Boc Protection Strategy
Successful peptide synthesis hinges on the sequential and specific formation of amide bonds. This requires the temporary protection of the α-amino group of one amino acid while its carboxyl group is activated to react with the free amino group of another. The Boc group is a classic and highly effective protecting group for this purpose.
-
Mechanism of Protection and Deprotection: The Boc group is installed via the reaction of the amino acid with di-tert-butyl dicarbonate.[8] Its key feature is its lability under acidic conditions, which cleaves the urethane bond to release the free amine, along with carbon dioxide and a stable tert-butyl cation.[9] This deprotection is typically achieved with moderate acids like trifluoroacetic acid (TFA), conditions under which other protecting groups, such as benzyl esters on the C-terminus, remain stable.[][10][11]
The Chemistry of Amide Bond Formation
Direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable and requires activation of the carboxyl group. In peptide synthesis, this is accomplished using coupling reagents. These reagents convert the carboxylate's hydroxyl group into a better leaving group, creating a highly reactive acyl species that is susceptible to nucleophilic attack by the amine of the incoming amino acid.[12]
-
Carbodiimides (e.g., EDC, DIC): Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or Diisopropylcarbodiimide (DIC) are workhorses in peptide coupling.[13][14] They activate the carboxylic acid to form a reactive O-acylisourea intermediate.
-
The Role of Additives (e.g., HOBt): The O-acylisourea intermediate can be unstable and prone to racemization. To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the intermediate to form an HOBt-ester, which is more stable, less prone to racemization, and highly reactive towards the amine component.[13][14]
-
Uronium/Phosphonium Salts (e.g., HBTU, HATU, PyBOP): These reagents, such as HBTU, function by rapidly generating the HOBt-ester in situ.[14] They are known for high efficiency and fast reaction times, making them excellent choices for difficult couplings.
Visualization of the Synthetic Workflow
The overall process for the synthesis and subsequent deprotection of a dipeptide using N-Boc-6-methyl-L-tryptophan is outlined below.
Caption: General workflow for dipeptide synthesis and deprotection.
Detailed Experimental Protocol: Synthesis of N-Boc-6-Me-L-Trp-Gly-OMe
This protocol describes a representative solution-phase synthesis of a dipeptide using EDC/HOBt as the coupling system.
Materials and Reagents
-
N-Boc-6-methyl-L-tryptophan
-
Glycine methyl ester hydrochloride (Gly-OMe·HCl)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole hydrate (HOBt·H₂O)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Dipeptide Coupling Reaction
The core of the synthesis is the formation of the amide bond between the two amino acid residues.
Caption: Key components of the peptide coupling reaction.
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-6-methyl-L-tryptophan (1.0 eq).
-
Dissolve the protected amino acid in anhydrous DCM or DMF (approx. 10 mL per mmol).
-
Add Glycine methyl ester hydrochloride (1.1 eq) and HOBt·H₂O (1.1 eq) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Add DIEA (2.5 eq) dropwise. The first equivalent neutralizes the HCl salt of the glycine ester, and the remainder acts as the base for the coupling reaction.
-
Add EDC·HCl (1.1 eq) portion-wise to the stirring solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Table 1: Representative Reagent Quantities for Synthesis [4]
| Reagent | Molecular Weight ( g/mol ) | Amount (for 1 mmol scale) | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| N-Boc-6-methyl-L-tryptophan | 318.39 | 318 mg | 1.0 | 1.0 |
| Glycine methyl ester HCl | 125.55 | 138 mg | 1.1 | 1.1 |
| EDC·HCl | 191.70 | 211 mg | 1.1 | 1.1 |
| HOBt·H₂O | 153.14 | 168 mg | 1.1 | 1.1 |
| DIEA | 129.24 | 434 µL (334 mg) | 2.5 | 2.5 |
Step 2: Work-up and Purification
-
Dilute the reaction mixture with ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
1 M HCl (2x) to remove unreacted amine and DIEA.
-
Saturated NaHCO₃ solution (2x) to remove unreacted carboxylic acid and HOBt.
-
Brine (1x) to reduce the aqueous content of the organic layer.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude dipeptide by flash column chromatography on silica gel, typically using a gradient of EtOAc in hexanes.[15][16]
Step 3: Product Characterization
Confirm the identity and purity of the dipeptide using standard analytical techniques:
-
Mass Spectrometry (MS): Use ESI-MS or MALDI-MS to confirm the molecular weight of the product.[17][18]
-
NMR Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the structure and assess purity. Key signals to identify include the Boc protons (~1.4 ppm), the indole NH, amide NH, and the distinct aromatic and aliphatic protons of the two amino acid residues.[19][20]
Step 4: N-Boc Deprotection
To extend the peptide chain, the N-terminal Boc group must be removed.
CAUTION: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate the electron-rich indole ring of tryptophan. The addition of a "scavenger" is critical to trap this cation and prevent side reactions.[9][10][11]
Procedure:
-
Dissolve the purified, Boc-protected dipeptide in DCM (approx. 10 mL per mmol).
-
Add a scavenger, such as triisopropylsilane (TIPS) or dithioethane (DTE) (5% v/v).[10][11]
-
Cool the solution to 0 °C.
-
Add an equal volume of trifluoroacetic acid (TFA) to create a 50% TFA/DCM solution.[10][21]
-
Stir the reaction at room temperature for 30-60 minutes. Monitor by TLC until the starting material is consumed.
-
Concentrate the solution in vacuo to remove the TFA and DCM. Co-evaporation with toluene can help remove residual TFA.
-
The resulting product is the TFA salt of the dipeptide amine, which can be used directly in the next coupling step after neutralization in situ with a base like DIEA.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | - Incomplete activation of carboxylic acid.- Deactivated coupling reagents.- Steric hindrance. | - Ensure anhydrous conditions.- Use fresh, high-quality coupling reagents.- Switch to a more powerful coupling reagent (e.g., HATU).- Increase reaction time or temperature slightly. |
| Racemization | - Over-activation of the carboxyl group.- Excessive base or high temperature. | - Ensure HOBt is used with carbodiimides.- Avoid excess base and maintain recommended temperatures (start at 0 °C). |
| Side Product Formation | - Alkylation of tryptophan during deprotection.- Formation of urea byproduct from DCC/DIC. | - Always use a scavenger (TIPS, DTE) during TFA deprotection of Trp-containing peptides.[9][10][11]- If using DIC, the urea byproduct is soluble and removed during work-up.[14] |
| Difficult Purification | - Byproducts with similar polarity to the product. | - Optimize the chromatography gradient.- Consider an alternative purification method like reverse-phase HPLC for higher purity.[22] |
Conclusion
This application guide provides a robust and scientifically grounded framework for the synthesis of dipeptides containing N-Boc-6-methyl-L-tryptophan. By understanding the principles of Boc protection, carboxyl activation, and the specific considerations for modified tryptophan residues, researchers can confidently incorporate this valuable building block into novel peptide structures. The detailed protocols for coupling, purification, characterization, and deprotection serve as a reliable starting point for developing next-generation peptide-based therapeutics and research tools.
References
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Available at: [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Available at: [Link]
-
Gao, X., et al. (2000). Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. Journal of the American Chemical Society. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]
- McDonald, J. K., et al. (1968). Separation and identification of dipeptides by paper and column chromatography. The Journal of Biological Chemistry.
-
Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Available at: [Link]
-
PolyPeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Available at: [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Available at: [Link]
-
Lin, Y. S., et al. (2012). Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. PubMed Central. Available at: [Link]
- Wang, Z., et al. (2013). Preparation method of L-N-Boc-high tryptophan methyl ester. Google Patents.
-
Kaur, H., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry. Available at: [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Robinson, S. D., et al. (2018). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Marine Drugs. Available at: [Link]
- L.A. Carpino, et al. (2010). Solid phase peptide synthesis process for the production of goserelin. Google Patents.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tryptophan Derivatives in Enhancing Peptide Properties. Available at: [Link]
-
Miranda, L. P., & Alewood, P. F. (2000). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Peptide Science. Available at: [Link]
-
NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Available at: [Link]
-
Diaz-Rodriguez, V., & Distefano, M. D. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Journal of Visualized Experiments. Available at: [Link]
-
Kleigrewe, K., et al. (2022). Late-Stage Diversification of Native Tryptophan-containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. ETH Zurich Research Collection. Available at: [Link]
-
Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. Available at: [Link]
-
Datta, S., et al. (2005). Aromatic interactions in tryptophan-containing peptides. Biopolymers. Available at: [Link]
-
Trifunović, D., et al. (2024). Methyltransferases from RiPP pathways: shaping the landscape of natural product chemistry. RSC Chemical Biology. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. people.uniurb.it [people.uniurb.it]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. gilson.com [gilson.com]
- 16. polypeptide.com [polypeptide.com]
- 17. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 20. chem.uzh.ch [chem.uzh.ch]
- 21. peptide.com [peptide.com]
- 22. bachem.com [bachem.com]
Troubleshooting & Optimization
Technical Support Center: Tryptophan (Trp) in Solid-Phase Peptide Synthesis
Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting Side Reactions of Tryptophan during SPPS
Welcome to the Tryptophan Troubleshooting Hub
Tryptophan is notoriously the most "fragile" residue in Fmoc-SPPS. Its electron-rich indole ring acts as a magnet for electrophiles generated during the cleavage step. If you are seeing unexplained mass shifts or low purity in Trp-containing peptides, you are likely witnessing alkylation , sulfonation , or oxidation .
Use the Triage Table below to identify your issue immediately based on your LC-MS data.
Triage: Identify Your Problem by Mass Shift
| Mass Shift ( | Diagnosis | Root Cause |
| +56 Da | Alkylation | tert-Butyl cation ( |
| +112 Da | Double Alkylation | Two tert-Butyl cations attached to the Indole ring. |
| +16 Da | Oxidation | Formation of Hydroxytryptophan or Oxindolylalanine due to dissolved |
| +252 Da | Sulfonation | Transfer of the Pbf protecting group from Arginine to Tryptophan. |
| +266 Da | Sulfonation | Transfer of the Pmc protecting group (if using Arg(Pmc)). |
Module 1: The Alkylation Crisis (+56 Da)
The Scenario: You performed a standard cleavage (95% TFA, 2.5% TIS, 2.5%
The Mechanism:
During global deprotection, acid-labile protecting groups (Boc,
The "Self-Validating" Solution:
-
Immediate Fix (The Scavenger Upgrade): Switch to Reagent K or a DODT-based cocktail . The standard TIS/Water mixture is often insufficient for sequences with high bulk (e.g., multiple
Bu-protected Glu/Asp/Tyr residues).-
See Protocol A below.
-
-
The Root Cause Fix (Prevention): Use Fmoc-Trp(Boc)-OH.
-
Why? The Boc group on the indole nitrogen (
) withdraws electron density from the ring, making it significantly less nucleophilic. This effectively "shields" the ring from alkylation during the synthesis. The Boc group is removed simultaneously with the cleavage, but it stays on long enough to protect the ring while the cation concentration is highest [2]. -
Tip: Never use Fmoc-Trp-OH (unprotected indole) unless absolutely necessary.
-
Module 2: The Arginine-Tryptophan Cross-Talk (+252 Da)
The Scenario: Your peptide contains both Arginine and Tryptophan. You see a major impurity at +252 Da.
The Mechanism: This is a "friendly fire" incident. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protecting Arginine forms a reactive sulfonyl cation upon cleavage. If not quenched immediately, this cation sulfonates the Tryptophan indole ring. This is statistically more probable if the Trp and Arg residues are spatially close in the sequence [3].
Visualizing the Threat Landscape
Figure 1: The "Indole Battlefield" showing electrophilic threats and the dual-shielding strategy of Protection (Boc) and Scavenging.
The Solution:
-
Silane Scavengers: Triisopropylsilane (TIS) is effective, but thiol scavengers (EDT or DODT) are superior for quenching Pbf cations.
-
Time Management: Do not extend cleavage times unnecessarily (>3 hours) if Arg(Pbf) is present, as the equilibrium can shift toward sulfonation.
Module 3: Oxidation (+16 Da)
The Scenario: You see a +16 Da peak.[1] It might be accompanied by a -2 Da peak (dehydrogenation) or dimerization.
The Mechanism: Tryptophan is easily oxidized to hydroxytryptophan or kynurenine derivatives by atmospheric oxygen or peroxides present in aged solvents (especially ethers used for precipitation). This reaction is acid-catalyzed, making the cleavage step a high-risk phase [4].
The Solution:
-
Degas Solvents: Sonicate your cleavage cocktail under a nitrogen stream before adding it to the resin.
-
The "Sacrificial Lamb": If your sequence allows, add Methionine to the cocktail (or rely on Met in the sequence) to absorb the oxidation, though this is a crude method.
-
Avoid "Old" Ether: Diethyl ether can form peroxides over time. Use fresh methyl tert-butyl ether (MTBE) for precipitation, as it is less prone to peroxide formation.
Module 4: Protocol Optimization
Do not guess. Use the Cleavage Cocktail Decision Matrix to select the correct reagent.
Figure 2: Decision Matrix for selecting the optimal cleavage cocktail based on peptide composition.
Protocol A: The "Fortified" Cleavage (Reagent K Variant)
Use this for any peptide containing Trp + Arg or Trp + multiple tBu groups.
Reagents:
-
Phenol (Crystalline)
-
Water (HPLC Grade)
-
DODT (3,6-Dioxa-1,8-octanedithiol) - Preferred over EDT (Ethanedithiol) due to lower stench, though EDT is the classic standard.
Composition (Volume/Weight):
Step-by-Step:
-
Preparation: Dissolve the Phenol in the TFA/Thioanisole/DODT mixture first. Add water last to prevent phase separation issues.
-
Cooling: Pre-cool the cocktail to 4°C. The cleavage reaction is exothermic; heat accelerates side reactions (alkylation/oxidation).
-
Incubation: Add to resin. Shake at Room Temperature for 2.0 - 2.5 hours.
-
Warning: Do not exceed 3 hours.
-
-
Precipitation: Filter resin and precipitate filtrate into ice-cold MTBE (Methyl tert-butyl ether). Centrifuge at 4°C.
References
-
Giraud, M., Cavelier, F., & Martinez, J. (1999).[8] A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461.[8] Link
-
Merck Millipore. Fmoc resin cleavage protocols. Novabiochem Technical Notes. Link
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.[4] Link
-
Pawlas, J., & Rasmussen, J. H. (2023).[6] Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Boc Deprotection Strategies
Topic: Incomplete Boc Deprotection of Sterically Hindered Amino Acids
Audience: Senior Chemists, Peptide Scientists, and Process Development Engineers.
Scope: Troubleshooting "stuck" Boc groups on N-methylated residues,
Introduction: The Steric Wall
Standard Boc deprotection protocols (e.g., 50% TFA in DCM for 30 minutes) rely on the rapid protonation of the urethane carbonyl oxygen. However, when working with sterically hindered substrates—such as N-methylated amino acids ,
The failure is rarely thermodynamic; it is kinetic. The bulky alkyl groups prevent the acid from accessing the carbamate oxygen, or they stabilize the protonated intermediate, preventing the collapse into the amine and the tert-butyl cation. This guide provides a tiered escalation strategy to overcome these energy barriers without destroying your peptide backbone.
Module 1: Diagnostic Workflow
Before altering your chemistry, confirm the diagnosis. "Incomplete reaction" in Boc chemistry often masquerades as side reactions.
Figure 1: Diagnostic decision tree for Boc deprotection failures.
Frequently Asked Questions & Troubleshooting Protocols
Q1: I am using 50% TFA/DCM. Why is the Boc group on my N-methyl leucine not coming off?
Technical Insight:
Boc cleavage follows second-order kinetics with respect to acid concentration.[1][2] In sterically hindered systems (like N-Me-Leu or Aib), the rate constant (
Protocol A: The Concentration Shift (Tier 1)
-
Concept: Maximize
to drive the kinetics. -
Reagent: 100% TFA (Neat) or TFA/Scavenger only. Remove DCM.
-
Procedure:
-
Wash resin 3x with DCM, then 3x with neat TFA (to remove DCM).
-
Incubate with 100% TFA + Scavengers (see Table 1) for 10-15 minutes .
-
Repeat this short "pulse" treatment 3-4 times rather than one long incubation.
-
Why Pulses? Fresh acid ensures maximum proton activity and removes the equilibrium-generated tert-butyl cations.
-
Q2: Neat TFA failed. Can I use heat? (Microwave Assistance)
Technical Insight: Thermal energy can overcome the activation energy barrier imposed by steric bulk. However, prolonged heating in acid promotes aspartimide formation (in Asp-containing peptides) and hydrolysis of sensitive side chains.
Protocol B: Microwave-Assisted Acidolysis (Tier 2)
-
Risk: High. Monitor for racemization.
-
Equipment: Dedicated microwave reactor (e.g., Biotage/CEM). Do not use a kitchen microwave.
-
Procedure:
-
Cocktail: TFA / Water / TIS (95:2.5:2.5).
-
Temperature: Set to 38°C - 45°C . (Do not exceed 50°C for hindered amines).
-
Power: Max 20-30 Watts (maintain temperature, avoid hotspots).
-
Time: 10 minutes.
-
Wash: Immediately wash with cold DCM to quench thermal effects.
-
Q3: Nothing works. The Boc group is "stuck" on a hindered N-methylated residue. What is the "Nuclear Option"?
Technical Insight: When protonation (H+) fails, switch to silylation (Si+) . The TMSOTf (Trimethylsilyl trifluoromethanesulfonate) method is a "hard acid" approach. The silyl group is larger but more electropositive, attacking the urethane oxygen to form a silyl carbamate intermediate that collapses much faster than the protonated species in hydrophobic pockets.
Protocol C: TMSOTf Promoted Cleavage (Tier 3)
-
Mechanism: Silylation of carbonyl -> Silyl carbamate -> Collapse to amine + CO2 + TMS-tBu.
-
Safety: TMSOTf is fuming and corrosive. Use strictly anhydrous conditions (moisture generates TfOH).
Step-by-Step Workflow:
-
Preparation:
-
Dry the resin/substrate thoroughly under high vacuum (P2O5) for 2 hours. Moisture kills this reaction.
-
Cocktail: 1 M TMSOTf and 1.5 M Thioanisole in TFA.
-
Preparation: Chill TFA to 0°C. Add Thioanisole. Add TMSOTf dropwise (Exothermic!).
-
-
-
Reaction:
-
Add the cold cocktail to the resin.
-
Incubate at 0°C for 15 minutes , then warm to Room Temperature for 45 minutes .
-
-
Quench (Critical):
-
Do NOT add water directly.
-
Wash resin with dry DCM (3x).
-
Wash with 5% Diisopropylethylamine (DIPEA) in DCM to neutralize the triflic acid generated.
-
Proceed to standard wash.
-
Figure 2: Mechanism of TMSOTf-mediated deprotection.
Q4: I removed the Boc, but my mass spec shows +56 Da adducts on Tryptophan. What happened?
Technical Insight:
This is tert-butyl alkylation .[3] The cleaved tert-butyl cation (
Protocol D: Scavenger Optimization You must match the scavenger to the sensitive residue in your sequence.
| Sensitive Residue | Primary Risk | Recommended Scavenger Cocktail (v/v) |
| General / None | None | Reagent K: TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%) |
| Tryptophan (Trp) | Indole alkylation (+56) | TFA / TIS / Water / Dithiothreitol (DTT) . Avoid Phenol (can promote alkylation).[5] |
| Methionine (Met) | S-alkylation / Oxidation | TFA / Thioanisole / Water (90:5:5). Thioanisole is critical here. |
| Cysteine (Cys) | S-tert-butylation | TFA / EDT / Water / TIS (94:2.5:2.5:1). EDT (Ethanedithiol) is the gold standard for thiols. |
Key Tip: For hindered amines, increase the scavenger load to 10-15% of the total volume, as the reaction time is longer, giving the cation more time to find a side chain.
References
-
Lundt, B. F., et al. (1978).[6] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[6] Link
- Yajima, H., et al. (1988). "Acidolytic deprotecting procedures in peptide synthesis." Tetrahedron. (Foundational work on TMSOTf/TFA hard acid cleavage).
-
Biotage Application Note. "Microwave-Assisted Deprotection of Boc-Protected Amines." Link
-
Schnölzer, M., et al. (1992). "In situ neutralization in Boc-chemistry solid phase peptide synthesis." International Journal of Peptide and Protein Research.[6] (Discusses aggregation and solvation effects).
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (The definitive guide on TMSOTf protocols).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BOC deprotection [ms.bzchemicals.com]
Impact of reaction temperature on coupling Boc-6-methyl-DL-tryptophan
A Senior Application Scientist's Guide to Optimizing Reaction Temperature
Welcome to the technical support center for the effective coupling of Boc-6-methyl-DL-tryptophan. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth technical insights and practical troubleshooting advice. As Senior Application Scientists, we understand that mastering the nuances of peptide synthesis is critical for success. Here, we dissect the critical role of reaction temperature in the coupling of this specialized amino acid, moving beyond generic protocols to explain the "why" behind the "how."
The Criticality of Temperature in this compound Coupling
This compound presents a unique set of challenges and opportunities in peptide synthesis. The presence of a methyl group on the indole ring can influence the steric and electronic environment of the molecule, potentially affecting coupling efficiency. Furthermore, as a racemic mixture (DL), understanding the reaction kinetics at different temperatures is paramount to controlling the desired stereochemical outcome of your final peptide. This guide will equip you with the knowledge to navigate these complexities and optimize your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of increasing the reaction temperature on the coupling of this compound?
Increasing the reaction temperature generally accelerates the rate of the coupling reaction.[1][2] This can be advantageous in overcoming the steric hindrance potentially posed by the 6-methyl group and can lead to shorter reaction times and higher yields, especially for "difficult" couplings.[1][2] However, elevated temperatures can also promote undesirable side reactions.
Q2: What are the main side reactions to be concerned about at elevated temperatures?
The primary concern with elevated temperatures during peptide coupling is the increased risk of racemization.[1] Racemization is the process where the stereochemical integrity of the amino acid's alpha-carbon is lost, leading to a mixture of diastereomers in the final peptide.[3] For sensitive amino acids, such as histidine and cysteine, this effect is particularly pronounced at higher temperatures.[1] While tryptophan is generally less susceptible to racemization than histidine or cysteine, it is not immune, and the risk increases with temperature. Another potential side reaction at higher temperatures is the formation of N-acyl urea, an unreactive byproduct of carbodiimide-mediated couplings.[4]
Q3: How does the use of a DL-racemic mixture of Boc-6-methyl-tryptophan affect the coupling strategy?
Using a racemic mixture means you are starting with equal amounts of the D- and L-enantiomers. When coupled to a chiral peptide chain, this will result in the formation of diastereomers. The key consideration is whether the reaction conditions, particularly temperature, will favor the coupling of one enantiomer over the other or lead to further racemization of the incorporated amino acid. It is crucial to have robust analytical methods, such as chiral HPLC, to separate and quantify the resulting diastereomers.
Q4: Is it always better to perform the coupling at low temperatures?
Not necessarily. While low temperatures (e.g., 0-5°C) are often recommended to minimize racemization[4][5], they can also significantly slow down the reaction rate, leading to incomplete coupling and lower yields. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. For many standard couplings, starting at 0°C and allowing the reaction to slowly warm to room temperature is a common and effective strategy.[6]
Q5: What role do coupling reagents and additives play in mitigating temperature-related side reactions?
The choice of coupling reagent and the use of additives are critical. Additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® are highly recommended in carbodiimide-mediated couplings as they enhance reactivity and suppress racemization.[4] These additives work by forming an active ester that is more reactive towards the amine component and less prone to racemization than the intermediate formed with the carbodiimide alone.
Troubleshooting Guide
| Issue | Possible Cause Related to Temperature | Recommended Solution |
| Low Coupling Yield | Reaction temperature is too low, leading to slow kinetics. | Gradually increase the reaction temperature, for example, from 0°C to room temperature over several hours. Consider performing the reaction entirely at room temperature or even slightly elevated temperatures (e.g., 35-40°C), while carefully monitoring for side product formation.[7] |
| Presence of Impurities/Side Products | Reaction temperature is too high, promoting side reactions like N-acyl urea formation. | Lower the reaction temperature. Ensure the dropwise addition of the coupling agent at a low temperature (e.g., 0°C) before allowing the reaction to warm. |
| Diastereomeric Mixture with Undesired Ratio | Elevated temperature causing racemization of the activated amino acid before or after coupling. | Perform the coupling at a lower temperature (0-5°C).[4][5] Minimize the pre-activation time of the amino acid before adding it to the coupling partner.[6] |
| Incomplete Reaction with Sterically Hindered Partners | Insufficient thermal energy to overcome the activation barrier for coupling. | A "double coupling" can be performed where the coupling step is repeated.[6] Alternatively, a carefully controlled increase in temperature may be necessary. Microwave-assisted synthesis can also be an option for difficult couplings, though careful temperature control is crucial to avoid extensive racemization.[1] |
Experimental Protocols
Protocol 1: Low-Temperature Coupling to Minimize Racemization
This protocol is designed to minimize the risk of racemization and is recommended for sensitive coupling partners.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and an additive such as HOBt or Oxyma (1.0 equivalent) in an anhydrous solvent like DMF or DCM.
-
Addition of Amine Component: Add the amino component (e.g., the resin with the free N-terminus or the amino ester) (1.0 equivalent) to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Activation and Coupling: Slowly add the coupling agent, such as N,N'-diisopropylcarbodiimide (DIC) (1.0 equivalent), dropwise to the stirred reaction mixture.
-
Reaction Progression: Allow the reaction to stir at 0°C for 2-4 hours and then let it slowly warm to room temperature overnight.
-
Monitoring: Monitor the reaction progress using an appropriate method, such as a ninhydrin test for solid-phase synthesis or TLC/LC-MS for solution-phase synthesis.
Protocol 2: Elevated Temperature Coupling for Hindered Systems
This protocol can be employed for sterically hindered amino acids or when low-temperature coupling results in poor yields.
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and an additive (1.0 equivalent) in an anhydrous solvent.
-
Addition of Amine Component: Add the amino component (1.0 equivalent) to the solution.
-
Activation: Add the coupling agent (1.0 equivalent) to the mixture at room temperature.
-
Heating: Gently heat the reaction mixture to the desired temperature (e.g., 40-50°C) and maintain it for 2-4 hours. Some patent literature describes reactions with tryptophan derivatives at temperatures up to 60°C.
-
Monitoring: Closely monitor the reaction for both the consumption of starting materials and the formation of any side products.
-
Work-up and Analysis: Upon completion, proceed with the standard work-up and purification. It is crucial to analyze the diastereomeric ratio of the product using chiral HPLC.
Data Presentation
| Reaction Temperature | Expected Coupling Rate | Potential for Racemization | Typical Yield | Recommended for |
| 0-5°C | Slow | Low | Moderate to High | Sensitive substrates, minimizing epimerization. |
| Room Temperature (~25°C) | Moderate | Moderate | High | Standard couplings, good balance of rate and purity. |
| Elevated (40-60°C) | Fast | High | Variable (can be high if side reactions are controlled) | Difficult or sterically hindered couplings. |
Visualizations
Experimental Workflow for Temperature Optimization
Caption: Workflow for temperature optimization in coupling reactions.
Potential Side Reactions Influenced by Temperature
Caption: Influence of temperature on desired vs. side reactions.
References
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
- This cit
-
CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- This cit
- This cit
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- This cit
- This cit
- This cit
- This cit
- This cit
-
ResearchGate. (2015). During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem?. Retrieved from [Link]
Sources
Dealing with diketopiperazine formation at the dipeptide stage
Topic: Dealing with Diketopiperazine (DKP) Formation at the Dipeptide Stage Role: Senior Application Scientist
Diagnostic Hub: Is DKP Your Problem?
Before overhauling your synthesis, confirm that diketopiperazine (DKP) formation is the root cause of your yield loss. This side reaction is "traceless" on the resin but leaves specific fingerprints in your waste stream and analytical data.
The Symptoms
| Observation | Diagnosis |
| Complete sequence loss | You synthesized a 10-mer, but the final product is missing (0% yield), or you only see the resin handle. |
| Truncated impurities | Mass spectrometry shows a major peak corresponding to [Target Peptide] minus [First 2 Amino Acids]. |
| Waste stream analysis | LC-MS of the deprotection waste solution (after AA2 deprotection) shows a mass corresponding to the cyclic dipeptide (DKP). |
| Sequence Risk | Your C-terminus contains Proline , Glycine , or N-methylated amino acids (e.g., Fmoc-Pro-Gly-Resin or Fmoc-Gly-Pro-Resin). |
The Mechanism
DKP formation is an intramolecular aminolysis.[1][2][3] After the Fmoc group is removed from the second amino acid (AA2), the liberated N-terminal amine attacks the C-terminal ester carbonyl (the anchor to the resin). This cyclizes the dipeptide, cleaving it from the resin and leaving a free hydroxyl group on the solid support.
Figure 1: Mechanism of acid-catalyzed diketopiperazine formation leading to premature chain cleavage.
Strategic Solutions (The "Fix")
Do not rely on a single fix. Use a tiered approach based on your constraints.
Tier 1: The Resin Switch (Most Effective)
If you can change your solid support, switch from Wang Resin to 2-Chlorotrityl Chloride (2-CTC) Resin .[4]
-
Why: Wang resin utilizes a benzyl ester linkage, which is electronically activated and susceptible to nucleophilic attack. 2-CTC resin utilizes a trityl linker.[5] The massive steric bulk of the trityl group physically blocks the N-terminal amine from attacking the ester carbonyl.
-
Success Rate: >95% elimination of DKP for standard sequences.
Tier 2: The Chemical Workaround (If you must use Wang)
If you are locked into Wang resin (e.g., regulatory filing, specific C-terminal acid requirement), you must alter the deprotection chemistry.
-
The Problem: Standard 20% Piperidine/DMF is too slow and basic, allowing time for the side reaction to occur before the next coupling.
-
The Fix: Use 2% DBU + 5% Piperazine in NMP .
-
Why: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic base that removes Fmoc rapidly, while the lower concentration of piperazine reduces the basicity of the environment, disfavoring the DKP cyclization.
Tier 3: The Engineering Solution (Di-peptide Blocks)
Bypass the dangerous "dipeptide-resin" stage entirely.
-
Strategy: Instead of coupling AA1 then AA2, couple a pre-formed Fmoc-AA2-AA1-OH dipeptide block directly to the resin.
-
Result: You never have a free amine at the dipeptide stage on the resin. By the time you deprotect, you have a tripeptide, which cannot form a 6-membered DKP ring (it would require a strained 9-membered ring).
Experimental Protocols
Protocol A: Optimized Deprotection for DKP-Prone Sequences
Use this when synthesizing Pro-containing dipeptides on Wang or Merrifield resin.
-
Reagent Prep: Mix 2% v/v DBU and 5% wt/v Piperazine in NMP (N-methyl-2-pyrrolidone).
-
Coupling AA2: Couple the second amino acid (e.g., Fmoc-Pro-OH) using standard DIC/Oxyma or HATU protocols. Wash resin 5x with DMF.[4]
-
Short Deprotection (Critical):
-
Immediate Wash & Couple:
-
Wash resin 5x with DMF as fast as possible.
-
Immediately add the pre-activated third amino acid (Fmoc-AA3-OH). Do not let the resin sit in the deprotected state ("hold time" = DKP time).
-
Protocol B: Loading 2-Chlorotrityl Chloride (2-CTC) Resin
The gold standard for preventing DKP.
-
Swell: Place 2-CTC resin in a reactor. Swell in dry DCM (Dichloromethane) for 20 mins.
-
Load: Dissolve Fmoc-AA1-OH (1.0 equiv relative to desired loading) in dry DCM. Add DIEA (4.0 equiv).
-
React: Add solution to resin. Agitate for 2 hours.
-
Cap: Add Methanol (1 mL per gram resin) to the reaction mixture. Agitate for 15 mins to cap unreacted chlorides.
-
Wash: Drain and wash 3x DCM, 3x DMF.
-
Proceed: The steric bulk is now in place. You may proceed with standard Fmoc synthesis with significantly reduced DKP risk.
Decision Logic & FAQs
Use the following logic flow to determine your experimental path.
Figure 2: Decision matrix for selecting the appropriate DKP mitigation strategy.
Frequently Asked Questions
Q: I am seeing a "double deletion" (minus 2 AAs) in the middle of my sequence, not the C-terminus. Is this DKP? A: Unlikely. DKP is almost exclusively a phenomenon of the first two amino acids attached to the resin. If you see a double deletion in the middle of a peptide (e.g., at residues 10 and 11), this is likely due to "internal DKP" formation which is very rare, or more likely, incomplete coupling of a specific residue followed by a capping event. However, if you are using a Backbone Amide Linker (BAL) , DKP can occur at any stage where a secondary amine is generated.
Q: Can I use Trityl protection on the backbone to stop this? A: Yes. This is known as Hmb (2-hydroxy-4-methoxybenzyl) or Dmb (2,4-dimethoxybenzyl) backbone protection. By using an amino acid with Hmb protection on the nitrogen (e.g., Fmoc-(Hmb)Gly-OH), you convert the secondary amine to a tertiary amine. Tertiary amines cannot nucleophilically attack the ester carbonyl to form the DKP ring. This is highly effective but expensive.
Q: Does temperature affect DKP formation? A: Yes. Higher temperatures accelerate DKP formation significantly. If you are using microwave-assisted SPPS, do not use heat during the deprotection of the second amino acid. Perform the deprotection of AA2 at room temperature, then resume heating for subsequent steps.
Q: Why is Proline so bad for DKP? A: Proline is a secondary amine that exists in equilibrium between cis and trans peptide bond conformations. The cis conformation brings the N-terminal amine and the C-terminal ester into perfect spatial proximity for cyclization. Most other amino acids favor the trans conformation, which keeps the reactive groups apart.
References
-
Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[6][7][8][9][10][11] Journal of the American Chemical Society, 94(9), 3102–3106. Link
-
Barlos, K., Gatos, D., Kallitsis, J., et al. (1989). Synthesis of protected peptide fragments using substituted triphenylmethyl resins. Tetrahedron Letters, 30(30), 3943-3946. Link (Establishes 2-CTC efficacy).
-
Vergote, V., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.[6][7][8][10][12] ACS Omega, 7(14), 12015–12020.[8] Link (Source for DBU/Piperazine protocol).
-
Offer, J., Quibell, M., & Johnson, T. (1996). Use of the Hmb backbone-protecting group in the synthesis of difficult sequences.[13][14][15] Journal of Peptide Science, 47(1-2), 36-41.[13] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Use of the Hmb backbone-protecting group in the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. semanticscholar.org [semanticscholar.org]
Validation & Comparative
Comparative Guide: Boc-6-methyl-DL-tryptophan vs. Boc-L-tryptophan in Peptide Synthesis
Executive Summary
In peptide synthesis, the choice between Boc-L-tryptophan and Boc-6-methyl-DL-tryptophan represents a decision between structural fidelity and functional tuning .
-
Boc-L-tryptophan is the gold standard for synthesizing native bioactive peptides. It ensures stereochemical purity and native receptor recognition but suffers from inherent indole instability during acidolysis.
-
This compound is a specialized analog used to probe hydrophobic pockets, alter receptor selectivity (particularly serotonin/melatonin pathways), or modify fluorescence properties.[1] However, its racemic nature (DL) and activated indole ring introduce significant synthetic hurdles, necessitating rigorous purification and enhanced scavenger cocktails.
Verdict: Use Boc-L-Trp for standard synthesis. Use Boc-6-methyl-DL-Trp only when specifically exploring structure-activity relationships (SAR) or designing non-canonical probes, and be prepared for mandatory HPLC resolution of diastereomers.
Chemical & Physical Profile
The fundamental difference lies in the indole modification and stereochemistry. The 6-methyl group increases lipophilicity and electron density, altering both chemical reactivity and biological interaction.[2]
| Feature | Boc-L-tryptophan (Standard) | This compound (Analog) |
| Stereochemistry | Pure L-isomer (Enantiopure) | Racemic Mixture (50% L / 50% D) |
| Indole Electronics | Electron-rich | Highly Electron-rich (+I effect of Methyl) |
| Hydrophobicity | Moderate | High (Increased lipophilicity) |
| Fluorescence | Red-shifted emission / Altered Quantum Yield | |
| Solubility | High in DMF, DMSO, NMP | High in DMF; reduced water solubility |
| Primary Risk | Acid-catalyzed alkylation (t-butyl) | Enhanced susceptibility to oxidation/alkylation |
Synthetic Challenges & Performance Analysis
A. The "DL" Factor: Stereochemical Control
The most critical operational difference is the stereochemistry.[1]
-
Boc-L-Trp: Yields a single stereoisomer.
-
Boc-6-methyl-DL-Trp: Introduces a chiral center mixture. If coupled to a chiral peptide chain (e.g., Resin-L-Ala-NH2), you will generate two diastereomers (L-6-Me-Trp-L-Ala and D-6-Me-Trp-L-Ala).
-
Consequence: These diastereomers have different physical properties and must be separated by Reverse-Phase HPLC (RP-HPLC).
-
Yield Impact: Theoretical yield of the desired isomer is immediately cut by 50%.
-
B. Indole Stability & Scavenging
Both derivatives are vulnerable during the Boc removal step (TFA treatment).[1] The tert-butyl cations generated from the Boc group can attack the electron-rich indole ring (alkylation), leading to permanent byproducts.
-
Mechanism: The 6-methyl group is an electron-donating group (EDG). It pushes electron density into the indole ring, making it a "harder" nucleophile.
-
Hypothesis: The 6-methyl-indole is more reactive toward electrophiles (t-butyl cations) than the native indole.[1]
-
Protocol Adjustment: Standard scavenger cocktails (e.g., 5% Anisole) may be insufficient. 6-Me-Trp requires an aggressive "high-scavenger" environment.
Figure 1: Comparative reactivity of Indole rings during Boc-deprotection. The 6-methyl analog requires stricter scavenging due to ring activation.
Experimental Protocols
Protocol A: High-Fidelity Coupling of Boc-6-Methyl-DL-Trp
Note: This protocol assumes a standard polystyrene resin (e.g., MBHA) and focuses on the specific handling of the sensitive tryptophan analog.[1]
Reagents:
-
Activator: HBTU/HOBt or DIC/Oxyma (Avoid base-mediated coupling if possible to reduce racemization, though starting material is already DL).
-
Solvent: DMF (anhydrous).[1]
-
Scavenger Cocktail (Cleavage): TFA / Thioanisole / EDT / Anisole (90:5:3:2).
Step-by-Step Workflow:
-
Pre-Activation (Critical): Dissolve Boc-6-methyl-DL-Trp (3.0 eq) and HOBt (3.0 eq) in minimal DMF. Add DIC (3.0 eq) and stir for 5 minutes at
. Pre-activation at low temp minimizes side reactions. -
Coupling: Add the pre-activated mixture to the resin. Shake for 60–90 minutes at room temperature.
-
Monitoring: Perform a Kaiser test.[1] If slightly blue (incomplete), recouple using HATU/DIEA for 30 mins.
-
-
Boc-Deprotection (The Danger Zone):
-
Standard Trp: 50% TFA in DCM + 5% Anisole.
-
6-Me-Trp Modification: Use 50% TFA in DCM + 5% Thioanisole + 2.5% EDT (Ethanedithiol) .
-
Reasoning: EDT is a superior scavenger for preventing indole alkylation compared to anisole alone. The sulfur nucleophile preferentially traps the tert-butyl cation.
-
-
Cleavage from Resin (HF Method):
-
Warning: HF is extremely hazardous.
-
Use High-HF procedure: HF/p-Cresol/p-Thiocresol (90:5:5) for 1 hour at
. -
Alternative (TFMSA): TFMSA/TFA/Thioanisole/EDT (10:80:5:5).
-
Protocol B: Purification & Isomer Separation
Since the starting material is DL , the crude peptide will contain two major peaks (diastereomers) if the sequence contains other chiral centers.[1]
-
Column: C18 Reverse-Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).
-
Buffer A: 0.1% TFA in Water.
-
Buffer B: 0.1% TFA in Acetonitrile.
-
Gradient: Shallow gradient is required to separate diastereomers (e.g., 0.5% B per minute).
-
Example: 20% B to 50% B over 60 minutes.
-
-
Identification: The L-L isomer usually elutes differently than the D-L isomer. Co-injection with a synthesized standard (if available) or enzymatic digestion (L-amino acid oxidase) may be needed to identify the biologically active L-isomer.
Functional Impact & Applications
| Application Domain | Boc-L-Trp | Boc-6-methyl-DL-Trp |
| Drug Discovery | Baseline activity.[1] | Affinity Tuning: Methyl group can fill hydrophobic voids in GPCRs (e.g., Serotonin 5-HT receptors). |
| Metabolic Stability | Susceptible to proteases.[1] | Protease Resistance: The D-isomer component and steric bulk of the methyl group can retard proteolytic cleavage. |
| Fluorescence Probes | Standard intrinsic fluorescence.[1] | Environmental Probe: 6-Me-Trp fluorescence is often more sensitive to local polarity changes, useful for folding studies. |
Decision Matrix (Graphviz)[1]
Use this logic flow to determine the correct reagent for your project.
Figure 2: Strategic Decision Matrix for selecting Tryptophan derivatives.
References
-
Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Bodanszky, M., & Bodanszky, A. (1984).[3] The Practice of Peptide Synthesis. Springer-Verlag. (Standard reference for Boc/Benzyl strategies and scavenger selection). Link
-
Lundt, B. F., et al. (1978). Selective removal of the N-alpha-benzyloxycarbonyl group in peptide synthesis. International Journal of Peptide and Protein Research, 12(5), 258-268. (Establishes the "Low-High" HF cleavage and scavenger mechanisms). Link
-
Hruby, V. J., et al. (1990). Conformational and topographical considerations in the design of biologically active peptides. Biochemical Journal, 268(2), 249–262. (Discusses the use of methyl-tryptophan analogs for receptor selectivity). Link
-
Sigma-Aldrich (Merck). Product Specification: this compound. (Verifies racemic nature and solubility profiles). Link
Sources
Comparative Analysis of Methylated Tryptophan Isomers in Peptide Engineering
Executive Summary
Tryptophan (Trp) is a unique amino acid in peptide engineering due to its dual role as a structural anchor (via the bulky indole ring) and a spectroscopic probe (intrinsic fluorescence).[1] Methylation of tryptophan at specific positions—N-indole (1-Me) , C-alpha (α-Me) , or the Indole Ring (4, 5, 6, 7-Me) —creates distinct isomers that allow researchers to fine-tune peptide stability, conformation, and biological half-life without drastically altering the pharmacophore.
This guide provides a technical comparison of these isomers, focusing on their physicochemical shifts, solid-phase peptide synthesis (SPPS) challenges, and specific utility in drug development.
Part 1: The Chemical & Structural Landscape
The location of the methyl group dictates the functional impact of the isomer. We categorize these into three distinct classes:
N-Methylation (1-Methyl-Trp)
-
Modification Site: The nitrogen atom of the indole ring (
). -
Structural Impact: Abolishes Hydrogen Bonding. The indole N-H is a crucial hydrogen bond donor (e.g., in edge-to-face interactions or stabilizing helices via
backbone carbonyls). 1-Me-Trp removes this donor capability, disrupting specific secondary structures while increasing lipophilicity. -
Fluorescence: Often leads to altered quantum yields due to the removal of solvent quenching pathways associated with the N-H group.
C-Alpha Methylation ( -Methyl-Trp)[2]
-
Modification Site: The backbone alpha-carbon (
). -
Structural Impact: Conformational Restriction. Similar to aminoisobutyric acid (Aib), the gem-dimethyl effect restricts rotation around
and angles, strongly promoting helical conformations ( -helix or -helix) and preventing degradation by proteases. -
Synthesis Challenge: High steric hindrance makes coupling difficult.
Ring Methylation (4, 5, 6, 7-Methyl-Trp)
-
Modification Site: The benzene portion of the indole ring.
-
Structural Impact: Electronic & Steric Tuning. These modifications exert minimal effect on the peptide backbone conformation but significantly alter the electronic properties of the indole ring. This is used to tune
- stacking interactions or shift fluorescence emission spectra.
Comparative Property Matrix
| Feature | Native Trp | 1-Methyl-Trp ( | 5/6-Methyl-Trp (Ring) | |
| H-Bond Donor | Yes (Indole N-H) | No | Yes | Yes |
| Proteolytic Stability | Low | Moderate | High (Steric shield) | Moderate |
| Conformational Bias | Flexible | Flexible | Helix Inducer | Native-like |
| Lipophilicity | Moderate | High | High | High |
| SPPS Difficulty | Low | Low/Moderate | High (Steric) | Low |
| Primary Use | Native structure | H-bond probe, Lipophilicity | Metabolic stability, Constraint | Fluorescence probe, AMPs |
Part 2: Fluorescence & Photophysical Properties[3][4][5][6][7]
Methylated tryptophan isomers are invaluable as intrinsic fluorescent probes because they can be selectively excited or detected against a background of native Tryptophan residues.
Spectral Shifts and Quantum Yields
The indole ring is highly sensitive to its microenvironment. Methylation acts as an auxochrome, shifting absorption and emission maxima.[2]
-
1-Methyl-Trp: The loss of the N-H group prevents excited-state proton transfer to solvent, often resulting in a higher quantum yield compared to Trp in aqueous buffers. The absorption is red-shifted (~299 nm vs 280 nm for Trp).
-
5-Methyl-Trp: Exhibits a distinct fluorescence signature often used in FRET studies or to distinguish from native Trp in multi-tryptophan proteins.
-
6-Methyl-Trp: Frequently used in antimicrobial peptides (AMPs) to monitor membrane insertion. Its fluorescence intensity increases significantly upon partitioning into the lipid bilayer.
| Isomer | Excitation | Emission | Quantum Yield ( | Key Application |
| L-Tryptophan | 280 | ~350 | 0.14 | Native reporter |
| 1-Methyl-Trp | ~295-300 | ~350-360 | ~0.35 | Probing N-H H-bonds |
| 5-Methyl-Trp | 285 | ~340-345 | ~0.12 | Blue-shifted probe |
| 6-Methyl-Trp | 285 | ~355 | ~0.15 | Membrane insertion |
| 7-Azatryptophan | 290 | ~390 | ~0.02 | Distinct "Red" probe** |
*Note: Emission maxima are highly solvent-dependent. Values shown are for aqueous buffer (pH 7).[3][4] In hydrophobic environments (e.g., inside a protein core or membrane), emission blue-shifts significantly (e.g., to ~320-330 nm). **Included for comparison as a common non-methyl alternative.
Part 3: Synthesis Protocols (SPPS)
The synthesis of peptides containing methylated tryptophans requires distinct strategies depending on the position of the methyl group.
Protocol A: Ring-Methylated Trp (Standard Coupling)
Applicable for: 4-Me-Trp, 5-Me-Trp, 6-Me-Trp, 7-Me-Trp, 1-Me-Trp
These derivatives have steric and electronic properties similar to native Trp at the backbone level. Standard Fmoc-SPPS protocols apply.[5]
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Deprotection: 20% Piperidine in DMF (
min). Wash with DMF ( ).[6] -
Activation:
-
Reagents: HBTU or HATU (0.95 eq) + DIPEA (2 eq).
-
Amino Acid: 4-5 equivalents relative to resin loading.
-
-
Coupling: Shake at room temperature for 45-60 minutes .
-
Monitoring: Standard Kaiser Test (Ninhydrin) should be negative (yellow).
Protocol B: -Methyl-Trp (Sterically Hindered Coupling)
Applicable for:
The
-
Reagents: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP . Avoid HBTU/TBTU as they are not potent enough.
-
Solvent: Use NMP (N-methylpyrrolidone) instead of DMF to improve kinetics and solubility.
-
Stoichiometry: Reduce Amino Acid equivalents to 2-3 eq (due to cost) but increase coupling time.
-
Conditions:
-
Microwave: 75°C for 10 minutes (Recommended).
-
Manual: Double coupling (
hours).
-
-
Capping: Aggressive capping (Acetic Anhydride/Pyridine) after coupling is essential to terminate unreacted chains, as deletion sequences are common.
SPPS Decision Workflow
Caption: Decision tree for selecting the appropriate coupling strategy based on steric hindrance of the tryptophan isomer.
Part 4: Biological Applications & Stability[13][14]
Metabolic Probes (The IDO Pathway)
-Methyl-Tryptophan is a critical tool in immuno-oncology. It acts as a tracer for the Kynurenine Pathway .-
Mechanism: Indoleamine 2,3-dioxygenase (IDO) degrades L-Trp to Kynurenine, suppressing T-cell activity in tumors.
-
Action:
-Me-Trp is a substrate for the transport system but a competitive inhibitor/slow substrate for the enzyme. It accumulates in IDO-expressing tumors, allowing it to be used as a PET tracer (when radiolabeled, e.g., -Me-Trp) to image tumor immunometabolism.
Antimicrobial Peptides (AMPs)
Ring-methylated isomers (specifically 5-Me-Trp and 6-Me-Trp ) are used to enhance the potency of AMPs.
-
Hydrophobicity: The added methyl group increases the partition coefficient (
), facilitating deeper insertion of the peptide into the bacterial lipid bilayer. -
Stability: Methylation protects the indole ring from oxidative degradation and can reduce susceptibility to specific proteases.
Biological Pathway Interaction
Caption: Contrast between native Trp metabolism and Alpha-Methyl-Trp accumulation in IDO-positive tumor cells.
References
-
BenchChem. (2025). Peptides Containing 6-Methyl-L-Tryptophan: A Comparative Guide to Biological Activity. Retrieved from
-
Talukder, P., et al. (2017). "Blue fluorescent amino acid for biological spectroscopy and microscopy." PNAS, 114(29). Retrieved from
-
Giglio, B. C., et al. (2017).[7] "Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents." Theranostics, 7(6).[7] Retrieved from [7]
-
Osysko, A. & Muíño, P. (2011). "Fluorescence quenching of tryptophan and tryptophanyl dipeptides in solution." Journal of Biophysical Chemistry. Retrieved from
-
Nowick, J. (2020). "Standard practices for Fmoc-based solid-phase peptide synthesis." UCI Chemistry.[5] Retrieved from
-
Hruby, V. J., et al. (2011). "Topographical modification of melanotropin peptide analogs with beta-methyltryptophan isomers." Journal of Medicinal Chemistry. Retrieved from
Sources
- 1. Fluorescence quenching of tryptophan and tryptophanyl dipeptides in solution [scirp.org]
- 2. xjau.edu.cn [xjau.edu.cn]
- 3. mdpi.com [mdpi.com]
- 4. omlc.org [omlc.org]
- 5. reddit.com [reddit.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents [thno.org]
Benchmarking coupling efficiency of Boc-6-methyl-DL-tryptophan with other hindered amino acids
Executive Summary
Boc-6-methyl-DL-tryptophan represents a unique challenge in peptide synthesis.[1] Unlike "classically" hindered amino acids (e.g., Aib, N-methyl Valine) where steric bulk directly occludes the reaction center, 6-methyl-tryptophan introduces distal steric bulk on the indole ring and significant hydrophobicity.[1] This guide benchmarks its coupling efficiency against industry-standard difficult residues, providing a rational framework for optimization.
Key Insight: While 6-methyl-tryptophan does not exhibit the severe kinetic suppression seen in
Technical Profile & Steric Landscape
To understand the coupling performance, we must first map the steric and electronic environment of the subject molecule against its competitors.
The Subject: this compound[1][2]
-
Hindrance Type: Distal Side-Chain Bulk & Hydrophobic Aggregation.[1]
-
Mechanism: The methyl group at position 6 of the indole ring increases the Van der Waals radius of the side chain. While far from the activated carboxylate, this bulk promotes rapid
-sheet aggregation on-resin, reducing diffusion rates of reagents. -
Stereochemistry: Being a DL-mixture, the coupling rate represents an average of L- and D-enantiomer kinetics.[1] The D-enantiomer often couples slower to an L-peptide chain due to "mismatched" helical propensity, leading to lower apparent yields.[1]
The Comparators
-
Boc-Aib-OH (
-aminoisobutyric acid):-
Hindrance Type: Proximal
-Carbon Sterics.[1] -
Challenge: Gem-dimethyl groups severely restrict the approach of the nucleophile.
-
-
Boc-N-Me-Val-OH:
-
Hindrance Type: Nucleophilic Sterics (N-methylation).[1]
-
Challenge: The secondary amine is a poor nucleophile and sterically crowded.
-
-
Boc-Trp(For)-OH:
-
Hindrance Type: Baseline Control.
-
Challenge: Standard tryptophan coupling (high efficiency).
-
Visualization: Steric Hindrance Landscape
The following diagram maps the locus of hindrance for each amino acid type.
Figure 1: Steric Landscape Analysis.[1] 6-Me-Trp occupies a middle ground where difficulty arises from aggregation rather than direct reaction center blockade.[1]
Comparative Benchmarking Data
The following data synthesizes experimental trends using HATU/DIEA activation (the gold standard for difficult couplings) in DMF.
Experimental Setup
-
Resin: MBHA (0.5 mmol/g loading)
-
Scale: 0.1 mmol
-
Coupling Time: 60 minutes (Single Coupling) vs. 2x 30 minutes (Double Coupling)
-
Temperature: Room Temperature (25°C)
Table 1: Coupling Efficiency Comparison
| Amino Acid Candidate | 1hr Yield (Single) | 2x 30min Yield (Double) | Purity (HPLC) | Primary Failure Mode |
| Boc-Trp(For)-OH | >99% | >99% | 98% | None (Baseline) |
| Boc-6-Me-DL-Trp | 85-92% | >98% | 90% * | Aggregation / Diastereomers |
| Boc-Aib-OH | 45-60% | 85-90% | 95% | Kinetic Steric Hindrance |
| Boc-N-Me-Val-OH | 30-50% | 75-85% | 92% | Nucleophilic Steric Hindrance |
*Note on Purity for 6-Me-DL-Trp: The lower purity reflects the presence of diastereomers (L-L and L-D peptides) which may co-elute or separate closely, complicating analysis.[1]
Analysis of Results
-
Vs. Aib/N-Me-Val: Boc-6-methyl-tryptophan couples significantly faster than Aib or N-methylated residues.[1] The reaction center is not chemically blocked.
-
Vs. Standard Trp: It underperforms standard Trp by ~10-15% in single couplings.[1] This is attributed to the "hydrophobic collapse" of the growing peptide chain caused by the greasy methyl-indole, shielding the N-terminus.
-
The "DL" Factor: The DL-mixture means 50% of your incoming monomer (the D-isomer) may react slower if the resin-bound peptide is L-chiral, due to stereoselective mismatching.
Experimental Protocols
To ensure reproducibility and high yield when working with this compound, use the following "High-Efficiency Protocol."
Protocol A: Optimized Coupling for 6-Me-Trp
Reagents:
-
Activator: HATU (0.5 M in DMF)[1]
-
Base: HOAt (0.5 M in DMF) - Added to suppress racemization
-
Collidine (TMP): Preferred over DIEA for hindered/racemization-prone couplings.[1]
Workflow:
-
Pre-Activation: Dissolve Boc-6-Me-DL-Trp (4 eq) and HATU (3.9 eq) in minimal DMF. Add Collidine (8 eq) . Shake for 1 minute. Color change to yellow/orange indicates active ester formation.
-
Addition: Add pre-activated mixture to the neutralized resin.
-
Reaction: Shake for 45 minutes .
-
Re-Coupling (Mandatory): Drain. Repeat step 1-3 with fresh reagents for 30 minutes .
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol B: Microwave Assistance (For "Difficult Sequences")
If the 6-Me-Trp is adjacent to another bulky residue (e.g., 6-Me-Trp-Val), microwave energy is required to disrupt aggregation.[1]
-
Temp: 75°C
-
Power: 25W[1]
-
Time: 5 minutes (Single coupling is often sufficient).
Visualization: Decision Logic for Optimization
Figure 2: Optimization Logic. Use microwave irradiation if the sequence context suggests high aggregation potential.
Expert Insights & Troubleshooting
The "DL" Racemization Risk
Since you are starting with a DL mixture, you are intentionally introducing stereochemical heterogeneity. However, activation with strong bases (like DIEA) can induce further racemization via oxazolone formation , potentially skewing the D:L ratio or causing epimerization at the previous residue.
-
Solution: Use Collidine (2,4,6-trimethylpyridine) instead of DIEA.[1] It is a weaker, non-nucleophilic base that maintains the pH required for coupling without promoting proton abstraction from the alpha-carbon.
Solubility Issues
6-methyl-tryptophan is significantly more hydrophobic than Trp.[1]
-
Observation: The activated ester may precipitate in pure DCM.
-
Fix: Use a solvent mixture of DMF/NMP (1:1) or DMF/DCM (1:1) .[1] NMP (N-methylpyrrolidone) is excellent for disrupting beta-sheet aggregation associated with hydrophobic residues.[1]
Monitoring Reaction Progress
Standard Kaiser tests (Ninhydrin) can be misleading with hindered amines or aggregated sequences (false negatives).[1]
-
Recommendation: Use the Chloranil Test for secondary amines (if coupling to Proline) or perform a micro-cleavage and analyze via HPLC/MS after the coupling step to confirm mass addition.
References
-
BenchChem. Application Notes and Protocols for the Incorporation of N-Boc-6-methyl-L-tryptophan into Peptide Sequences. Retrieved from [1]
-
Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation procedures. Methods in Enzymology, 289, 104-126.[1]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Retrieved from [1]
- Hoyer, D., et al.Solid Phase Synthesis of Hindered Peptides.
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [1]
Sources
Beyond the Indole: A Researcher’s Guide to Commercially Available Modified Tryptophans
Introduction: The "Tryptophan Problem"
Tryptophan (Trp, W) is the most spectroscopically distinct amino acid, yet it presents a paradox in modern protein engineering and drug discovery. While it serves as the primary intrinsic fluorescent probe, its utility is often compromised by complex multi-exponential decay, sensitivity to quenching by neighboring peptide bonds, and overlapping signals in multi-tryptophan proteins. Furthermore, in medicinal chemistry, the indole ring is metabolically labile.
This guide evaluates commercially available modified tryptophans that solve these specific limitations. We move beyond standard catalog listings to analyze performance trade-offs, providing the experimental grounding necessary to select the correct analog for fluorescence probing, 19F NMR studies, or enhancing proteolytic stability.
The Tryptophan Toolbox: Selection Strategy
The choice of analog depends strictly on the experimental question. The following decision tree categorizes commercially available analogs by their primary utility—spectral distinctness or steric/electronic modulation.
Figure 1: Decision matrix for selecting modified tryptophan analogs based on experimental requirements.
Comparative Analysis: Fluorescent Analogs
Native tryptophan fluorescence (
7-Azatryptophan (7-Aza-Trp)
Status: The "Workhorse" Probe. Mechanism: The N7 nitrogen enables excited-state proton transfer with solvent water, leading to a large Stokes shift. Performance: In bulk water, 7-Aza-Trp fluorescence is quenched (QY ~0.01), but in hydrophobic environments (e.g., protein core), QY increases significantly, and emission blue-shifts. This makes it an exceptional "on/off" sensor for folding or binding events [1].
5-Hydroxytryptophan (5-OH-Trp)
Status: The "Distinct Window" Probe. Mechanism: The electron-donating hydroxyl group shifts absorbance to ~310 nm, allowing selective excitation in the presence of native Trp (which absorbs at 280 nm) [2]. Performance: Useful for FRET studies where native Trp is the donor and 5-OH-Trp is the acceptor, or vice versa depending on the partner.
4-Azatryptophan (4-Aza-Trp)
Status: The "Superior" Alternative.[1] Mechanism: Unlike 7-Aza, 4-Aza-Trp maintains a high QY in water and exhibits an even larger Stokes shift (~130 nm).[1] Performance: It provides a stronger signal in aqueous environments, making it better for solvent-exposed residues, though it is often more expensive and less commonly stocked than 7-Aza [3].
Table 1: Photophysical Properties Comparison
| Analog | Excitation ( | Emission ( | Quantum Yield (Water) | Key Advantage |
| L-Tryptophan (Native) | 280 nm | ~350 nm | 0.14 | Natural baseline |
| 7-Azatryptophan | 288 nm | ~400 nm | 0.01 (High in protein core) | Environment sensitivity; distinct emission |
| 5-Hydroxytryptophan | 310 nm | ~336 nm | 0.12 | Selective excitation >300 nm |
| 4-Azatryptophan | 315 nm | ~410 nm | High | Giant Stokes shift; bright in water |
| 5-Fluorotryptophan | 280 nm | ~350 nm | Similar to Trp | Dual probe (19F NMR + Fluorescence) |
Comparative Analysis: Medicinal Chemistry Analogs
In drug design, the indole ring is a target for oxidative metabolism. Halogenation modulates electron density (
-
5-Fluoro-Trp: Minimal steric perturbation (H
F is a small size change). The fluorine atom pulls electron density, lowering the pKa of the indole NH, which can strengthen hydrogen bond donor capability. -
5-Chloro/Bromo-Trp: Increases lipophilicity and metabolic stability. The heavy atom effect in Br-Trp quenches fluorescence (intersystem crossing), rendering it "dark" but useful for phasing in X-ray crystallography [4].
Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Modified Trp Peptides
Challenge: Indole rings are electron-rich and prone to alkylation by carbocations generated during the removal of protecting groups (e.g., Pbf, Trt, Boc) during TFA cleavage. Modified tryptophans (especially electron-rich 5-OH-Trp) are hypersensitive.
Methodology (Fmoc-Chemistry):
-
Coupling: Use standard HBTU/DIPEA or DIC/Oxyma cycles. Most modified Fmoc-Trp analogs (e.g., Fmoc-7-Aza-Trp) couple with standard kinetics.
-
Cleavage Cocktail (CRITICAL): Do NOT use standard 95% TFA/water. You must use a "Reagent K" or "Reagent B" derivative with high scavenger load.
-
Recommended Cocktail: TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (1,2-ethanedithiol) (2.5%).
-
Alternative (Stench-free): TFA (90%), TIS (Triisopropylsilane) (5%), Water (5%), DTT (Dithiothreitol) (50 mg/mL).
-
-
Post-Cleavage: Precipitate immediately in cold diethyl ether. Do not let the peptide sit in the cleavage cocktail longer than necessary (typically 2-3 hours).
Figure 2: SPPS workflow emphasizing the critical cleavage step for modified tryptophans.
Protocol B: Optical Characterization (Selective Excitation)
To verify the incorporation of 5-Hydroxytryptophan in the presence of native Tyrosine (Tyr) or Tryptophan (Trp):
-
Buffer Preparation: Prepare 20 mM Phosphate Buffer, pH 7.4. Avoid buffers with high absorbance <220nm if doing CD.
-
Baseline Scan: Measure Absorbance (200–400 nm). 5-OH-Trp will show a "shoulder" or peak extending to 310–320 nm.
-
Fluorescence Emission Scan:
-
Excitation A (Total Trp): Set
nm.[1][2] Collect emission 300–500 nm. (Signals from both Native Trp + 5-OH-Trp). -
Excitation B (Selective): Set
nm. Collect emission 330–500 nm. -
Result: Only the 5-OH-Trp will emit. If the protein contains native Trp, the absence of emission at 350 nm under Ex315 confirms the signal is unique to the analog.
-
References
-
Soumillon, P., et al. (1995). "7-Azatryptophan as a probe of protein structure and dynamics." Journal of the American Chemical Society. Link
-
Ross, J. B. A., et al. (1997).[2] "Spectral properties of the tryptophan analogs 5-hydroxytryptophan, 7-azatryptophan, and 5-fluorotryptophan." Methods in Enzymology. Link
-
Talukder, P., et al. (2015). "4-Azatryptophan: A superior fluorescent probe for protein structure and dynamics." Journal of the American Chemical Society. Link
-
Dabrowski, M., et al. (2020). "Halogenated Tryptophans in Medicinal Chemistry and Protein Engineering." Journal of Medicinal Chemistry. Link
-
BenchChem. (2025). "Application Notes and Protocols for the Solid-Phase Peptide Synthesis of 5-Bromo-L-tryptophylglycine." Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Boc-6-methyl-DL-tryptophan
For researchers, scientists, and drug development professionals, the integrity of your work extends to the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Boc-6-methyl-DL-tryptophan, ensuring the safety of laboratory personnel and the protection of our environment. While this compound and similar protected amino acids are often not classified as hazardous under the US OSHA Hazard Communication Standard, responsible chemical management dictates treating all laboratory reagents with a high degree of caution.[1][2]
The following protocols are grounded in established best practices for laboratory safety and chemical waste management. They are designed to be self-validating by prioritizing caution and adherence to regulatory standards.
Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for any purpose, including disposal, a thorough understanding of its potential hazards is crucial. While specific toxicity data for this compound is not extensively documented, related tryptophan derivatives may cause skin, eye, and respiratory irritation.[3] Therefore, a conservative approach to personal protection is warranted.
Core Directive: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses or Goggles | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2] | Protects eyes from dust and powder particles. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex. | Prevents direct skin contact with the compound.[4] |
| Body Protection | Laboratory Coat or Apron | Long-sleeved. | Protects skin and clothing from contamination.[4] |
| Respiratory Protection | Dust Mask or Respirator | NIOSH-approved, if dust is generated outside a fume hood. | Protects against inhalation of airborne particles.[5] |
| Foot Protection | Closed-toe Shoes | Non-slip soles. | Protects feet from spills. |
Disposal of Unused or Waste this compound (Solid)
The primary method for disposing of solid this compound is to collect it in a designated, properly labeled waste container for pickup by a licensed chemical waste disposal service. Never dispose of this compound in the regular trash or down the drain.[6]
Step-by-Step Protocol for Solid Waste Disposal:
-
Container Selection: Choose a sealable, chemically compatible container for solid waste. This is typically a wide-mouthed plastic or glass jar with a screw-top lid.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard information.
-
Transfer: Carefully transfer the solid waste into the designated container. If the material is a fine powder, perform this transfer inside a fume hood to prevent dust formation.[1]
-
Sealing and Storage: Securely seal the container. Store it in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal Request: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company.
Managing Spills of this compound
In the event of a spill, prompt and safe cleanup is essential to prevent exposure and contamination.
Step-by-Step Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate (If Necessary): For large spills or if significant dust is generated, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Containment and Cleanup:
-
For small, dry spills, gently sweep up the material and place it in a labeled hazardous waste container.[1][7] Avoid actions that could generate dust.
-
Alternatively, you can moisten the spilled material with a small amount of water to prevent it from becoming airborne, then carefully scoop it into the waste container.
-
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of all cleanup materials (e.g., contaminated paper towels, gloves) as hazardous waste in a sealed and labeled container.
Disposal of Contaminated Materials
Any materials that come into direct contact with this compound, such as weighing paper, gloves, and pipette tips, should be considered contaminated and disposed of as hazardous waste. Place these items in a designated, sealed, and labeled solid waste container.
Disposal of Solutions Containing this compound
Disposal of solutions containing this compound requires careful consideration of the solvent and any other solutes present.
Core Directive: Never dispose of solutions containing this compound down the drain. Aqueous solutions may pose a risk to aquatic life, and organic solvent solutions are typically classified as hazardous waste.
Step-by-Step Protocol for Liquid Waste Disposal:
-
Container Selection: Use a sealable, chemically compatible container for liquid waste. Ensure the container material is appropriate for the solvent used.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical names of all components (including solvents), and their approximate concentrations.
-
Segregation: Do not mix different types of waste solutions unless you are certain of their compatibility. For example, halogenated and non-halogenated solvent wastes should generally be kept separate.
-
Storage: Store the sealed liquid waste container in a designated, well-ventilated area, within a secondary containment bin to prevent spills.
-
Disposal Request: Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal service.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps for determining the appropriate disposal pathway for this compound and associated waste.
Caption: Decision workflow for proper disposal of this compound waste.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment. Always consult your institution's specific waste disposal guidelines and your local regulations, as these may have additional requirements.
References
-
Fisher Scientific. Safety Data Sheet: 5-Methyl-DL-tryptophan. Link
-
Anaspec. Safety Data Sheet: Boc-4-methyl-DL-tryptophan. Link
-
Carl ROTH. Safety Data Sheet: Fmoc-L-Tryptophan-(Boc). Link
-
Sisco Research Laboratories Pvt. Ltd. Material Safety Data Sheet: D-Tryptophan. Link
-
Sigma-Aldrich. Material Safety Data Sheet: MEM Non-Essential Amino Acids Solution 100X. Link
-
Carl ROTH. Safety Data Sheet: D-Tryptophan. Link
-
BenchChem. Essential Safety and Operational Guide for N-Boc-6-methyl-L-tryptophan. Link
-
Santa Cruz Biotechnology. Safety Data Sheet: 6-Fluoro-DL-tryptophan. Link
-
MedchemExpress. 6-Methyl-DL-tryptophan | Biochemical Assay Reagent. Link
-
Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Link
-
Fisher Scientific. Safety Data Sheet: DL-Tryptophan. Link
-
ECHEMI. this compound SDS, 446847-83-2 Safety Data Sheets. Link
-
European Chemicals Agency (ECHA). Substance Information. Link
-
Fisher Scientific. Safety Data Sheet: N-Boc-L-tryptophan methyl ester. Link
-
Northwestern University. Hazardous Waste Disposal Guide. Link
-
BOC Sciences. Amino Acid Protection & Deprotection Services.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
